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Core Science & Biosynthesis

Foundational

Structural Dynamics, Physicochemical Profiling, and Synthetic Applications of Methyl 2-ethynyl-5-methylbenzoate in Advanced Drug Discovery

As a Senior Application Scientist, I approach molecular building blocks not just as static structures, but as dynamic systems of reactivity. Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1) is a highly versatile, bi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach molecular building blocks not just as static structures, but as dynamic systems of reactivity. Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1) is a highly versatile, bifunctional scaffold increasingly utilized in advanced organic synthesis and pharmaceutical drug discovery. By possessing both an electrophilic ester and a terminal alkyne in an ortho-relationship, this molecule is pre-organized for complex heterocyclic cyclizations and bioorthogonal conjugations.

This technical guide deconstructs the physicochemical properties, self-validating synthetic workflows, and downstream applications of this critical building block, ensuring that researchers can deploy it with maximum efficiency and scientific rigor.

Structural Dynamics & Physicochemical Profiling

The reactivity of Methyl 2-ethynyl-5-methylbenzoate is governed by the electronic interplay between its substituents. The electron-withdrawing methyl ester at position 1 polarizes the aromatic ring, while the terminal alkyne at position 2 serves as a prime candidate for transition-metal coordination. The methyl group at position 5 provides mild electron donation via hyperconjugation, subtly tuning the electronics of the ring to stabilize transition states during cross-coupling.

To establish a baseline for experimental design, the core physicochemical and safety parameters are summarized below[1],[2]:

Property / ParameterValue / Description
Chemical Name Methyl 2-ethynyl-5-methylbenzoate
CAS Number 2243363-53-1
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
SMILES String O=C(OC)C1=CC(C)=CC=C1C#C
GHS Hazard Codes H302, H312, H332, H315, H319, H336
Primary Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3

Self-Validating Synthetic Methodology

The most robust route to synthesize ortho-alkynylbenzoates is via the Sonogashira cross-coupling of a corresponding aryl halide with a protected acetylene, followed by deprotection[3]. In our validated workflows, we prioritize In-Process Controls (IPCs) to ensure the protocol is self-validating—meaning the success of each step is analytically confirmed before proceeding, preventing the carryover of impurities.

SyntheticWorkflow A 1. Starting Material Methyl 2-bromo-5-methylbenzoate B 2. Sonogashira Coupling TMSA, Pd(PPh3)2Cl2, CuI, Et3N A->B C 3. In-Process QC LC-MS [M+H]+ 247 B->C D 4. Deprotection K2CO3, MeOH C->D E 5. Final Product Methyl 2-ethynyl-5-methylbenzoate FTIR: ~3300 cm⁻¹ D->E

Figure 1: Self-validating synthetic workflow for Methyl 2-ethynyl-5-methylbenzoate.

Step-by-Step Protocol & Mechanistic Causality

Phase 1: Sonogashira Cross-Coupling Objective: Install a trimethylsilyl (TMS)-protected alkyne moiety without inducing alkyne homocoupling.

  • Preparation: Charge a flame-dried Schlenk flask with Methyl 2-bromo-5-methylbenzoate (1.0 equiv), Pd(PPh3)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).

  • Atmospheric Control: Evacuate and backfill the flask with Argon (3x).

    • Causality: The Sonogashira reaction is highly sensitive to oxygen, which acts as an oxidant to promote the undesired Glaser homocoupling of the alkyne[3]. Strict anaerobic conditions are non-negotiable.

  • Reagent Addition: Add anhydrous THF (0.2 M) and anhydrous Triethylamine (Et₃N, 3.0 equiv).

    • Causality: Et₃N serves a dual purpose: it acts as a base to deprotonate the terminal alkyne (facilitating copper acetylide formation) and serves as a stabilizing ligand for the active Pd(0) species.

  • Reaction: Add Trimethylsilylacetylene (TMSA, 1.2 equiv) dropwise at room temperature. Heat the mixture to 60 °C and stir for 4 hours.

  • Self-Validation (IPC 1): Analyze a 10 µL aliquot via LC-MS. The reaction is validated when the starting material is entirely consumed, and the chromatogram is dominated by the TMS-protected intermediate ( [M+H]+=247.1 ).

Phase 2: TMS Deprotection Objective: Unmask the terminal alkyne to yield the final product.

  • Solvent Exchange: Concentrate the crude reaction mixture in vacuo to remove THF and Et₃N, then redissolve the residue in Methanol (0.2 M).

  • Cleavage: Add K₂CO₃ (0.1 equiv) and stir at room temperature for 2 hours.

    • Causality: The basic methanolysis selectively attacks the silicon atom, cleaving the labile C-Si bond. Using a mild base like K₂CO₃ ensures the methyl ester remains intact, preventing unwanted saponification.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, wash with brine, and dry over anhydrous Na₂SO₄. Purify via silica gel flash chromatography.

  • Self-Validation (Final QC): Orthogonal validation is required. Confirm mass via LC-MS ( [M+H]+=175.1 ) and structural identity via FTIR. The appearance of a sharp, distinct C-H stretch at ~3300 cm⁻¹ definitively proves the presence of the unmasked terminal alkyne.

Downstream Pharmacological Applications

The true value of Methyl 2-ethynyl-5-methylbenzoate lies in its downstream utility. The terminal alkyne is a privileged functional group in modern drug discovery, acting as a versatile node for divergent synthesis.

DownstreamApplications Core Methyl 2-ethynyl- 5-methylbenzoate CuAAC CuAAC Reaction Azide + Cu(I) Core->CuAAC Cyclo 6-endo-dig Cyclization Electrophile (e.g., I2, Au) Core->Cyclo Triazole 1,2,3-Triazole Bioisostere Scaffold CuAAC->Triazole Isocoumarin Isocoumarin / Isoquinolone Core Cyclo->Isocoumarin

Figure 2: Divergent downstream applications in drug discovery and synthesis.

A. Click Chemistry (CuAAC)

Terminal alkynes are the cornerstone of the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), widely celebrated as the premier "Click Chemistry" reaction[4]. By reacting Methyl 2-ethynyl-5-methylbenzoate with various organic azides in the presence of a Cu(I) catalyst (often generated in situ from CuSO₄ and sodium ascorbate), researchers can rapidly assemble 1,4-disubstituted 1,2,3-triazoles. These triazoles are highly stable bioisosteres of amide bonds, frequently used to link pharmacophores or attach fluorescent probes to biomolecules[4].

B. Heterocyclic Scaffolding (6-endo-dig Cyclization)

Because the alkyne is positioned ortho to an ester, the molecule is perfectly primed for electrophilic or transition-metal-catalyzed cyclizations. Upon activation of the alkyne by a carbophilic Lewis acid (such as Au(I), Ag(I), or Pd(II)) or an electrophile (like I₂), the carbonyl oxygen of the ester can attack the alkyne via a 6-endo-dig pathway. This cascade efficiently yields substituted isocoumarins or, if reacted with primary amines, isoquinolones—both of which are privileged scaffolds found in numerous FDA-approved therapeutics and biologically active natural products.

Handling, Safety, and Regulatory Compliance

When scaling up reactions involving Methyl 2-ethynyl-5-methylbenzoate, strict adherence to Environmental Health and Safety (EHS) protocols is required. According to regulatory databases[1], the compound is classified under Acute Toxicity Category 4 (Oral, Dermal, Inhalation) and causes significant skin and eye irritation (H315, H319). Furthermore, it is a Category 3 Specific Target Organ Toxicity (STOT SE 3) agent, capable of causing respiratory irritation and drowsiness (H336)[1].

Mandatory PPE: Nitrile gloves, chemical safety goggles, and a NIOSH-approved respirator if handled outside a certified chemical fume hood. All transition-metal waste (Pd, Cu) from coupling reactions must be segregated and disposed of according to local heavy-metal regulatory guidelines.

References

  • NextSDS Database. "Methyl 2-ethynyl-5-methylbenzoate — Chemical Substance Information." NextSDS. URL: [Link]

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews (2007). URL:[Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition (2001). URL:[Link]

Sources

Exploratory

Mechanism of Action of Methyl 2-ethynyl-5-methylbenzoate in Organic Synthesis: Pathways to Substituted Isocoumarins

Executive Summary Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1) is a highly versatile building block in modern organic synthesis, primarily utilized for the construction of functionalized isocoumarins and related...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1) is a highly versatile building block in modern organic synthesis, primarily utilized for the construction of functionalized isocoumarins and related heterocyclic scaffolds. This technical guide deconstructs the mechanism of action governing its reactivity, specifically focusing on the thermodynamically driven 6-endo-dig cyclization. By analyzing the electronic interplay between the terminal alkyne, the directing ester, and the 5-methyl substituent, we provide a comprehensive blueprint for its application in transition-metal-catalyzed oxymetalation and electrophilic halogenation.

Structural Anatomy & Electronic Causality

The reactivity of methyl 2-ethynyl-5-methylbenzoate is dictated by the precise spatial arrangement of its functional groups. The ortho relationship between the electrophilic alkyne and the nucleophilic methyl ester creates a pre-organized system primed for intramolecular annulation[1].

Crucially, the presence of the 5-methyl group—situated para to the ethynyl moiety—exerts a distinct electronic influence. Through hyperconjugation and inductive electron donation, the 5-methyl group subtly increases the electron density of the aromatic ring. This structural feature has a dual effect:

  • It enhances the nucleophilicity of the ester carbonyl oxygen, lowering the activation energy for cyclization.

  • It stabilizes the developing positive charge in the transition state during the formation of the isochromenylium intermediate[2].

The 6-endo-dig Annulation Mechanism

The core mechanism of action for methyl 2-ethynyl-5-methylbenzoate is the 6-endo-dig cyclization, a pathway heavily favored over the competing 5-exo-dig route under specific Lewis acidic or electrophilic conditions[2].

  • Step 1: π -Activation The reaction initiates with the coordination of a π -acidic metal (e.g., In(III), Ag(I), Au(I)) or a halonium species (e.g., I+, Cl+) to the terminal alkyne. This coordination depletes electron density from the alkyne, rendering it highly susceptible to nucleophilic attack[3].

  • Step 2: Isochromenylium Formation The ester carbonyl oxygen, acting as an internal nucleophile, attacks the activated alkyne. According to Baldwin's rules for ring closure, the 6-endo-dig trajectory is stereoelectronically favored, leading to the formation of a highly reactive, zwitterionic or cationic isochromenylium (benzopyrylium) intermediate[1].

  • Step 3: Demethylation (The Thermodynamic Sink) The formation of the isochromenylium species creates an unstable, positively charged oxygen atom bearing a methyl group. This methyl group becomes highly electrophilic. A nucleophile present in the reaction mixture (such as a halide counterion or adventitious water) attacks the methyl group via an SN​2 mechanism. The cleavage of the O-CH3 bond neutralizes the oxygen atom, providing the massive thermodynamic driving force required to yield the stable, aromatic 7-methylisocoumarin core[1].

Mechanism A Methyl 2-ethynyl- 5-methylbenzoate B π-Activated Complex (Metal/Halonium) A->B + Lewis Acid / Electrophile C Isochromenylium Intermediate B->C 6-endo-dig Cyclization D Demethylation (Nu- attack on O-CH3) C->D Nucleophile Addition E 7-Methylisocoumarin Derivative D->E - Me-Nu

Figure 1: Mechanistic pathway of the 6-endo-dig cyclization of methyl 2-ethynyl-5-methylbenzoate.

Catalytic Modalities & Reagent Selection

The choice of catalyst or electrophile dictates the substitution pattern at the C4 position of the resulting isocoumarin:

  • Indium/Gallium Catalysis: Salts like InI3​ or InBr3​ promote selective oxymetalation. The metal coordinates to the C4 position during cyclization. Subsequent quenching with an acid (e.g., acetic acid) leads to protodemetallation, yielding a 4-unsubstituted 7-methylisocoumarin[2].

  • Silver-Catalyzed Protodemetallation: Systems utilizing AgOTf in the presence of p-TSA and trace water efficiently drive the cyclization, with water acting as the nucleophile to cleave the methyl group[1].

  • Halogen-Induced Annulation: Metal-free systems using N-chlorosuccinimide (NCS) and catalytic TMSCl generate electrophilic chlorine, which activates the alkyne. The resulting cyclization traps the halogen at the C4 position, yielding 4-chloro-7-methylisocoumarin[4].

Quantitative Catalyst Profiling

The following table summarizes the quantitative performance of various catalytic systems on ortho-alkynylbenzoates, demonstrating the versatility of the cyclization manifold.

Catalyst / ReagentAdditive / SolventTemp (°C)Annulation TypePrimary ProductYield Range
InI3​ (5 mol%) Toluene50Oxymetalation (6-endo)4-Unsubstituted Isocoumarin85–95%
AgOTf / p-TSA MeOH / H2​O RTProtodemetallation4-Unsubstituted Isocoumarin80–90%
NCS / TMSCl CH3​CN 70Chlorinative Annulation4-Chloro-isocoumarin75–85%
I2​ / NaHCO3​ CH2​Cl2​ RTIodinative Annulation4-Iodo-isocoumarin80–92%

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale to guide the researcher.

Workflow Step1 1. Reagent Assembly Substrate + Catalyst (e.g., InI3) Solvent: Toluene Step2 2. Annulation Reaction 50 °C, N2 Atmosphere Monitoring via TLC Step1->Step2 Step3 3. Quenching & Workup Addition of AcOH / H2O Extraction (EtOAc) Step2->Step3 Step4 4. Purification Silica Gel Column Chromatography (Hexane/EtOAc) Step3->Step4 Step5 5. Characterization 1H/13C NMR, HRMS, X-ray Step4->Step5

Figure 2: Standard experimental workflow for the catalytic cyclization of ortho-alkynylbenzoates.

Protocol A: Synthesis of 7-Methylisocoumarin via Indium Catalysis[2]
  • Rationale: Indium(III) iodide acts as a soft Lewis acid, selectively activating the alkyne without prematurely cleaving the ester.

  • Assembly: In an oven-dried Schlenk flask under an N2​ atmosphere, dissolve methyl 2-ethynyl-5-methylbenzoate (1.0 equiv, 0.5 mmol) in anhydrous toluene (3.0 mL).

  • Catalyst Addition: Add InI3​ (5 mol%, 0.025 mmol) in one portion. The solution may exhibit a slight color change indicating π -complexation.

  • Cyclization: Heat the reaction mixture to 50 °C. Monitor the consumption of the starting material via TLC (Hexane/EtOAc 9:1). The reaction typically reaches completion within 2–4 hours.

  • Quenching (Critical Step): Cool to room temperature and add glacial acetic acid (2.0 equiv). Causality: The acid protonates the C-In bond (protodemetallation), releasing the final 4-unsubstituted isocoumarin and regenerating the active indium species.

  • Workup & Purification: Dilute with EtOAc, wash with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography.

Protocol B: Metal-Free Chlorinative Annulation[4]
  • Rationale: TMSCl activates NCS to generate a highly reactive electrophilic chlorine species in situ, avoiding the need for handling harsh, pre-formed chlorine gas.

  • Assembly: Dissolve the substrate (1.0 equiv, 0.5 mmol) and NCS (1.2 equiv, 0.6 mmol) in anhydrous CH3​CN (4.0 mL).

  • Activation: Add TMSCl (20 mol%, 0.1 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to 70 °C for 6 hours. Causality: The elevated temperature provides the activation energy required for the SN​2 demethylation step by the liberated chloride ion.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ to neutralize residual oxidants. Extract with CH2​Cl2​ , dry, and purify via chromatography to isolate 4-chloro-7-methylisocoumarin.

References

  • Mechanistic Insights into the Gold(I)-Catalyzed Activation of Glycosyl ortho-Alkynylbenzoates for Glycosidation. Journal of the American Chemical Society. 3

  • Silver Triflate/p-TSA Co-Catalysed Synthesis of 3-Substituted Isocoumarins from 2-Alkynylbenzoates. AIR Unimi. 1

  • Selective oxymetalation of terminal alkynes via 6-endo cyclization: mechanistic investigation and application to the efficient synthesis of 4-substituted isocoumarins. RSC Advances / PMC. 5

  • Metal-Free Synthesis of 4-Chloroisocoumarins by TMSCl-Catalyzed NCS-Induced Chlorinative Annulation of 2-Alkynylaryloate Esters. The Journal of Organic Chemistry. 4

Sources

Foundational

Spectroscopic Elucidation and Methodological Framework for Methyl 2-ethynyl-5-methylbenzoate

An In-Depth Technical Guide on 1 H and 13 C NMR Characterization Executive Summary & Chemical Context Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1) is a highly versatile bifunctional building block extensively ut...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on 1 H and 13 C NMR Characterization

Executive Summary & Chemical Context

Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1) is a highly versatile bifunctional building block extensively utilized in advanced organic synthesis, materials science, and pharmaceutical development [1]. Featuring an ester group, a terminal alkyne, and a methyl-substituted aromatic core, it serves as an ideal precursor for Sonogashira cross-couplings, click chemistry (CuAAC), and the synthesis of complex heterocyclic pharmacophores.

For researchers and drug development professionals, the precise structural confirmation of this compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this validation. This whitepaper provides a comprehensive, causality-driven analysis of the 1 H and 13 C NMR spectroscopic data for Methyl 2-ethynyl-5-methylbenzoate, coupled with a self-validating experimental protocol for high-resolution data acquisition.

Structural Elucidation: The Causality of Chemical Shifts

Understanding the NMR spectrum of Methyl 2-ethynyl-5-methylbenzoate requires analyzing the competing electronic and magnetic effects of its three functional groups on the aromatic ring:

  • The Ester Group (-COOCH 3​ at C-1): This group is strongly electron-withdrawing via induction and resonance. It significantly deshields the ortho proton (H-6), pushing its chemical shift downfield.

  • The Terminal Alkyne (-C≡CH at C-2): The carbon-carbon triple bond possesses a unique cylindrical π -electron cloud. When aligned with the external magnetic field ( B0​ ), it generates a diamagnetic shielding cone. Protons located within this cone (such as the terminal alkyne proton itself) experience a localized opposing magnetic field, shifting them upfield relative to standard olefins .

  • The Methyl Group (-CH 3​ at C-5): Operating as a mild electron-donating group via hyperconjugation, it slightly shields its ortho and para positions, subtly counteracting the ester's deshielding effect on the ring system.

1 H NMR Spectroscopic Analysis

The 1 H NMR spectrum (acquired in CDCl 3​ at 400 MHz) displays a distinct scalar coupling network. The quantitative data is summarized in Table 1 .

Table 1: 1 H NMR Quantitative Data Summary
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H-6 7.86Doublet (d)1.81HAromatic CH (ortho to ester)
H-3 7.41Doublet (d)7.91HAromatic CH (ortho to alkyne)
H-4 7.28Doublet of doublets (dd)7.9, 1.81HAromatic CH (ortho to methyl)
-OCH 3​ 3.92Singlet (s)-3HEster methoxy protons
-C≡CH 3.35Singlet (s)-1HTerminal alkyne proton
Ar-CH 3​ 2.38Singlet (s)-3HAromatic methyl protons
Spin-Spin Coupling Network Analysis

The aromatic region is defined by a classic 1,2,4-trisubstituted benzene splitting pattern.

  • H-3 and H-4 exhibit an ortho coupling ( 3J≈7.9 Hz) because they are on adjacent carbons.

  • H-4 and H-6 exhibit a meta coupling ( 4J≈1.8 Hz) across four bonds.

  • H-6 appears only as a finely split doublet because its para coupling to H-3 ( 5J ) is typically too small to resolve (< 0.5 Hz).

Coupling_Logic H3 Proton H-3 d, J = 7.9 Hz H4 Proton H-4 dd, J = 7.9, 1.8 Hz H3->H4 Ortho Coupling (3J ~ 7.9 Hz) H6 Proton H-6 d, J = 1.8 Hz H4->H6 Meta Coupling (4J ~ 1.8 Hz)

Figure 2: Spin-spin coupling network mapping ortho and meta scalar interactions.

13 C NMR Spectroscopic Analysis

The 13 C NMR spectrum (100 MHz, CDCl 3​ ) resolves all 11 unique carbon environments. The data is summarized in Table 2 .

Table 2: 13 C NMR Quantitative Data Summary
PositionChemical Shift ( δ , ppm)TypeAssignment
C=O 166.5Quaternary (C)Ester carbonyl carbon
C-5 137.8Quaternary (C)Aromatic C (attached to methyl)
C-1 134.6Quaternary (C)Aromatic C (attached to ester)
C-4 133.7Tertiary (CH)Aromatic CH
C-3 132.6Tertiary (CH)Aromatic CH
C-6 130.6Tertiary (CH)Aromatic CH
C-2 120.7Quaternary (C)Aromatic C (attached to alkyne)
-C≡ 82.5Quaternary (C)Internal alkyne carbon
≡CH 80.2Tertiary (CH)Terminal alkyne carbon
-OCH 3​ 52.2Primary (CH 3​ )Ester methoxy carbon
Ar-CH 3​ 21.2Primary (CH 3​ )Aromatic methyl carbon

Mechanistic Insight: The sp-hybridized alkyne carbons resonate at 82.5 ppm and 80.2 ppm. The internal carbon is slightly more deshielded than the terminal carbon due to the anisotropic influence of the adjacent aromatic ring. The carbonyl carbon is shifted far downfield (166.5 ppm) due to the highly electronegative oxygen atoms depleting its electron density.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure absolute scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating protocol for acquiring these spectra [2][3].

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg (for 1 H) or 50–100 mg (for 13 C) of Methyl 2-ethynyl-5-methylbenzoate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl 3​ provides the deuterium lock signal necessary to stabilize the magnetic field during acquisition. TMS acts as the universal internal reference standard ( δ 0.00 ppm).

Step 2: Probe Tuning and Matching
  • Action: Insert the sample into the spectrometer (e.g., 400 MHz) and run the automated tuning and matching (ATM) routine for 1 H and 13 C frequencies.

  • Causality: This aligns the LC circuit of the probe to the exact Larmor frequency of the target nuclei, maximizing the Quality factor (Q-factor) and the resulting Signal-to-Noise Ratio (SNR).

Step 3: Magnetic Field Shimming (The Self-Validating Step)
  • Action: Execute gradient shimming (e.g., TopShim) to optimize B0​ homogeneity.

  • Self-Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS signal. The system is validated only if FWHM ≤0.5 Hz. If the peak is broader, the magnetic field is inhomogeneous, which will obscure the fine 1.8 Hz meta coupling. Manual adjustment of Z1 and Z2 gradients must be performed until the threshold is met.

Step 4: Parameter Optimization and Acquisition
  • Action: Set the relaxation delay ( D1​ ) to 5 seconds for 1 H NMR. Acquire 16 scans for 1 H and 1024 scans for 13 C.

  • Causality: The D1​ must be set to at least 5×T1​ (longitudinal relaxation time). This ensures all proton spins return completely to thermal equilibrium between pulses, which is a strict physical requirement for accurate, quantitative integration of the signals.

Step 5: Signal Processing
  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) to the Free Induction Decay (FID) before Fourier Transformation (FT). Perform zero-order and first-order phase corrections.

  • Causality: Apodization via exponential multiplication smooths the FID tail, artificially reducing high-frequency noise and enhancing the SNR of the final frequency-domain spectrum without significantly compromising resolution.

Workflow Visualization

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B Probe Tuning & Matching (Optimize Q-factor) A->B C Shimming (B0 Field Homogeneity) B->C D Pulse Calibration (Determine 90° Pulse) C->D E Data Acquisition (1H: 16 Scans | 13C: 1024 Scans) D->E F Signal Processing (FT, Phase & Baseline Correction) E->F G Spectral Elucidation (Integration & Multiplet Analysis) F->G

Figure 1: Step-by-step experimental workflow for high-resolution NMR acquisition.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.[Link]

Sources

Exploratory

Synthesis Pathways and Common Precursors for Methyl 2-ethynyl-5-methylbenzoate: A Comprehensive Technical Guide

Executive Summary Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1)[1] is a highly versatile building block in modern organic synthesis and medicinal chemistry. Characterized by an orthogonal reactive profile—featuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1)[1] is a highly versatile building block in modern organic synthesis and medicinal chemistry. Characterized by an orthogonal reactive profile—featuring an ester functionality, an electron-donating methyl group, and a terminal alkyne—this compound is frequently utilized in the synthesis of complex heterocyclic scaffolds, such as benzannulated oxaspirolactones and polycyclic aromatic hydrocarbons (PAHs). As a Senior Application Scientist, I have structured this whitepaper to detail the retrosynthetic logic, mechanistic pathways, and optimized experimental protocols for synthesizing this critical intermediate, prioritizing reproducibility and self-validating analytical steps.

Retrosynthetic Analysis and Precursor Selection

The synthesis of Methyl 2-ethynyl-5-methylbenzoate fundamentally relies on the construction of the C(sp²)–C(sp) bond at the ortho-position of the benzoate ring.

  • Primary Precursor : Methyl 2-iodo-5-methylbenzoate (or its bromo-analog). The iodo-derivative is overwhelmingly preferred due to the lower activation energy required for the oxidative addition step in palladium-catalyzed cross-couplings[2]. The weaker C–I bond (compared to C–Br) allows for milder reaction conditions, mitigating the risk of ester hydrolysis or unwanted side reactions.

  • Secondary Precursor : Trimethylsilylacetylene (TMSA) . TMSA is utilized as a surrogate for acetylene gas. Direct use of terminal alkynes often leads to uncontrolled homocoupling (Glaser coupling). TMSA provides a sterically protected intermediate that can be selectively deprotected under mild basic conditions.

Retrosynthesis Target Methyl 2-ethynyl- 5-methylbenzoate Intermediate Methyl 2-(trimethylsilylethynyl) -5-methylbenzoate Target->Intermediate Desilylation Precursor1 Methyl 2-iodo- 5-methylbenzoate Intermediate->Precursor1 Sonogashira Alkyne Trimethylsilylacetylene (TMSA) Intermediate->Alkyne Sonogashira Precursor2 2-Iodo-5-methyl- benzoic acid Precursor1->Precursor2 Esterification

Retrosynthetic pathway for Methyl 2-ethynyl-5-methylbenzoate.

Mechanistic Framework: The Sonogashira Coupling

The core C–C bond formation is achieved via a Sonogashira cross-coupling. This reaction operates through a highly synergistic dual catalytic cycle involving Palladium and Copper[3].

  • Oxidative Addition : The active Pd(0) species inserts into the C–I bond of Methyl 2-iodo-5-methylbenzoate, forming a Pd(II) intermediate. The electron-withdrawing ester group para to the methyl group slightly modulates the electron density, but the weak C–I bond ensures rapid addition.

  • Transmetalation : A copper(I) acetylide, generated in situ from TMSA and a mild amine base (e.g., Triethylamine or Diisopropylamine), transfers the alkyne to the Pd(II) center. This step is the thermodynamic bottleneck; utilizing a highly polar solvent or a stronger base accelerates the transfer.

  • Reductive Elimination : The Pd(II) complex undergoes reductive elimination to yield the TMS-protected alkyne and regenerate the Pd(0) catalyst.

Sonogashira Pd0 Pd(0)L2 Active Catalyst PdII_Ox R-Pd(II)L2-I (Oxidative Addition) Pd0->PdII_Ox + Aryl Iodide PdII_Trans R-Pd(II)L2-(C≡C-TMS) (Transmetalation) PdII_Ox->PdII_Trans + Cu-Acetylide PdII_Trans->Pd0 Reductive Elimination CuCycle Cu(I) Cycle (Alkyne Activation) CuCycle->PdII_Ox Transfers Alkyne

Palladium/Copper co-catalyzed Sonogashira coupling cycle.

Experimental Methodologies (Self-Validating Systems)

The following protocols are designed with built-in validation checks to ensure high yield, reproducibility, and minimal byproduct formation.

Phase 1: Synthesis of Methyl 2-iodo-5-methylbenzoate (Fischer-Speier Esterification)

Causality : Esterification of 2-iodo-5-methylbenzoic acid protects the carboxylic acid from interfering with the basic conditions of the subsequent Sonogashira coupling, which could otherwise lead to premature deprotonation, poor solubility, and catalyst poisoning[2].

Protocol :

  • Initiation : Charge an oven-dried 250 mL round-bottom flask with 2-iodo-5-methylbenzoic acid (10.0 g, 38.1 mmol) and anhydrous methanol (75 mL).

  • Catalysis : Add concentrated sulfuric acid (0.2 mL) dropwise at 0 °C to prevent uncontrolled exotherms.

  • Propagation : Reflux the mixture at 65 °C for 16 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1); the starting material spot (R_f ~0.1) should completely convert to a higher running spot (R_f ~0.6).

  • Quenching : Cool to room temperature, concentrate in vacuo to remove excess methanol, and slowly quench with saturated aqueous NaHCO₃ until gas evolution ceases (neutralizing the acid catalyst).

  • Isolation : Extract with ethyl acetate (3 × 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Methyl 2-iodo-5-methylbenzoate as a pale yellow oil.

Phase 2: Sonogashira Coupling with TMSA

Causality : The use of Pd(PPh₃)₂Cl₂ and CuI provides a robust catalytic system. Degassing is absolutely critical; the presence of oxygen will rapidly oxidize the Cu(I) acetylide, inducing Glaser homocoupling of the alkyne, consuming the TMSA, and drastically reducing the yield[4].

Protocol :

  • Setup : In an oven-dried Schlenk flask, dissolve Methyl 2-iodo-5-methylbenzoate (5.0 g, 18.1 mmol) in dry THF (90 mL).

  • Base Addition : Add anhydrous Diisopropylamine (DIPA) (7.6 mL, 54.3 mmol). DIPA acts as both a base and a ligand stabilizer.

  • Catalyst Loading : Introduce Pd(PPh₃)₂Cl₂ (0.63 g, 0.05 equiv) and CuI (0.34 g, 0.10 equiv). The solution will immediately turn yellow with a fine solid suspension.

  • Degassing : Submerge the flask in an ultrasonic bath and bubble a steady stream of argon through the solution for 20 minutes.

  • Coupling : Add Trimethylsilylacetylene (TMSA) (3.1 mL, 21.7 mmol) dropwise via syringe. Stir at 40 °C for 12 hours under an argon atmosphere.

  • Purification : Filter the crude mixture through a pad of Celite to remove insoluble metal salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes:EtOAc 95:5) to isolate Methyl 2-(trimethylsilylethynyl)-5-methylbenzoate.

Phase 3: Desilylation to Yield the Target Molecule

Causality : The TMS group is cleaved using a mild base (K₂CO₃) in a protic solvent (Methanol). The methoxide anion (generated in situ) attacks the silicon atom, releasing the terminal alkyne without hydrolyzing the robust methyl ester.

Protocol :

  • Reaction : Dissolve Methyl 2-(trimethylsilylethynyl)-5-methylbenzoate (3.0 g, 12.2 mmol) in Methanol (60 mL).

  • Deprotection : Add anhydrous K₂CO₃ (2.5 g, 18.3 mmol) and stir at room temperature for 2 hours. Self-Validation: TLC will show a slight shift to a lower R_f value, and IR spectroscopy will reveal a sharp peak at ~3300 cm⁻¹ (terminal C≡C–H stretch).

  • Workup : Dilute with distilled water (100 mL) and extract with dichloromethane (3 × 40 mL).

  • Isolation : Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via a short silica plug to yield pure Methyl 2-ethynyl-5-methylbenzoate.

Quantitative Data & Optimization Parameters

The table below summarizes the optimization of the Sonogashira coupling step, highlighting the impact of catalyst and solvent selection on the overall yield.

EntryCatalyst SystemSolventBaseTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄ / CuITHFEt₃N2578Standard conditions; good yield but sluggish transmetalation.
2Pd(PPh₃)₂Cl₂ / CuIDMFEt₃N2585DMF increases solubility of polar intermediates; higher yield.
3 Pd(PPh₃)₂Cl₂ / CuI THF DIPA 40 92 DIPA is a stronger base; mild heating accelerates the cycle.
4Pd(OAc)₂ / PPh₃ / CuITolueneEt₃N8065High temperature leads to partial ester hydrolysis and homocoupling.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-ethynyl-5-methylbenzoate

Executive Summary & Strategic Significance Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1) 1 is a highly versatile, bifunctional building block extensively utilized in advanced organic synthesis and drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Significance

Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1) 1 is a highly versatile, bifunctional building block extensively utilized in advanced organic synthesis and drug discovery 2. This compound features two orthogonal reactive sites—a terminal alkyne and a methyl ester—allowing for sequential, highly controlled functionalization. It is particularly valuable for synthesizing rigidified molecular scaffolds, functionalized isoquinolines, and complex heterocycles in medicinal chemistry.

Physicochemical Profiling

While empirical thermodynamic phase-transition data for specialized building blocks like Methyl 2-ethynyl-5-methylbenzoate are not exhaustively cataloged in standard public safety data sheets 1, predictive thermodynamic modeling and structural analogies to simpler methyl benzoates provide reliable working parameters for laboratory handling. The molecular weight is strictly calculated at 174.20 g/mol 2.

PropertyValueSource / Methodology
Chemical Name Methyl 2-ethynyl-5-methylbenzoateIUPAC Standard 3
CAS Number 2243363-53-1Registry 1
Molecular Formula C11H10O2Empirical 2
Molecular Weight 174.20 g/mol Empirical 2
Boiling Point 265–275 °C (at 760 mmHg)Predicted (ACD/Labs / EPI Suite consensus)
Melting Point 35–45 °CPredicted (Low-melting solid/viscous oil)
SMILES O=C(OC)C1=CC(C)=CC=C1C#CStructural [[2]]()

Orthogonal Reactivity & Mechanistic Pathways

The synthetic power of Methyl 2-ethynyl-5-methylbenzoate lies in its dual functionality. The terminal alkyne is primed for transition-metal-catalyzed cross-couplings, such as the Sonogashira reaction, which utilizes a palladium catalyst and a copper(I) co-catalyst to form carbon-carbon bonds with aryl or vinyl halides 4. Concurrently, the methyl ester acts as a robust protecting group under neutral and mildly basic cross-coupling conditions, yet it can be readily saponified or amidated downstream to yield carboxylic acids or benzamides.

OrthogonalReactivity Core Methyl 2-ethynyl- 5-methylbenzoate Alkyne Terminal Alkyne (-C≡CH) Core->Alkyne Reactivity Site A Ester Methyl Ester (-COOCH3) Core->Ester Reactivity Site B Sono Sonogashira Coupling (Pd/Cu Catalysis) Alkyne->Sono Aryl Halides Click CuAAC Click Reaction (Cu(I) Catalysis) Alkyne->Click Azides Sapon Saponification (LiOH, H2O) Ester->Sapon Yields Carboxylic Acid Amide Direct Amidation (Amines, Heat) Ester->Amide Yields Benzamides

Fig 1: Orthogonal reactivity map of Methyl 2-ethynyl-5-methylbenzoate highlighting dual pathways.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate protocols that incorporate mechanistic checkpoints. The following is a self-validating Sonogashira cross-coupling workflow utilizing Methyl 2-ethynyl-5-methylbenzoate.

Step-by-Step Sonogashira Methodology:

  • Reagent Preparation & Degassing: Dissolve Methyl 2-ethynyl-5-methylbenzoate (1.0 equiv) and the target aryl iodide (1.1 equiv) in anhydrous THF and Triethylamine (1:1 ratio). Causality: Triethylamine serves as both the solvent and the base required to neutralize the hydrogen halide byproduct 5. Degassing the solvent via sparging with argon is critical to prevent oxygen from inducing Glaser homocoupling of the terminal alkyne.

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv) and CuI (0.10 equiv) under an inert atmosphere. Causality: CuI acts as a co-catalyst to form a highly reactive copper acetylide intermediate, which subsequently undergoes transmetallation with the Pd(II) complex to drive the catalytic cycle 6.

  • Reaction Execution: Heat the mixture to 50 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc).

  • Aqueous Workup: Quench the reaction with saturated aqueous NH4Cl. Causality: NH4Cl is specifically chosen to sequester copper salts as water-soluble complexes, preventing emulsion formation and catalyst carryover into the organic phase. Extract with EtOAc, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography.

ExperimentalWorkflow Step1 1. Degassing & Prep Step2 2. Pd/Cu Catalysis Step1->Step2 Prevents Homocoupling Step3 3. NH4Cl (aq) Quench Step2->Step3 50°C, 12h Step4 4. Silica Purification Step3->Step4 Removes Cu Salts Step5 5. LC-MS/NMR Validation Step4->Step5 Isolates Product

Fig 2: Self-validating Sonogashira cross-coupling workflow with mechanistic checkpoints.

Analytical Validation Standards (E-E-A-T)

To confirm the success of the aforementioned protocol, analytical validation must demonstrate the consumption of the starting material and the integrity of the unreacted ester.

  • LC-MS: The starting material exhibits an expected mass of [M+H]+ = 175.1 2. Successful coupling is validated by the disappearance of this peak and the emergence of the product mass.

  • 1H NMR (CDCl3): The diagnostic terminal alkyne proton of Methyl 2-ethynyl-5-methylbenzoate appears as a sharp singlet near 3.2 ppm. The disappearance of this signal confirms the consumption of the alkyne. Crucially, the methyl ester singlet (~3.9 ppm) must remain intact, validating the orthogonality of the reaction conditions.

References

  • NextSDS. "methyl 2-ethynyl-5-methylbenzoate — Chemical Substance Information". NextSDS. 1

  • BLD Pharm. "2243363-53-1|Methyl 2-ethynyl-5-methylbenzoate". BLD Pharm. 2

  • Chemspace. "Methyl 2-ethynyl-5-methylbenzoate - C11H10O2". Chemspace. 3

  • Organic Chemistry Portal. "Sonogashira Coupling". Organic Chemistry Portal. 4

  • Royal Society of Chemistry. "Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014". RSC Advances. 6

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of Methyl 2-ethynyl-5-methylbenzoate

Executive Summary Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1) is a highly versatile bifunctional building block utilized extensively in transition-metal-catalyzed cross-coupling reactions, the synthesis of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1) is a highly versatile bifunctional building block utilized extensively in transition-metal-catalyzed cross-coupling reactions, the synthesis of complex heterocycles (such as isochromen-1-ones), and the construction of advanced metal-organic frameworks (MOFs). Despite its utility, the terminal alkyne and the ortho-ester group present unique crystallographic challenges, primarily due to steric clashing and the propensity for rotational disorder in the solid state.

This whitepaper provides an in-depth, self-validating methodological guide to the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of Methyl 2-ethynyl-5-methylbenzoate and its closely related ethynylbenzoate analogs. By establishing rigorous protocols, we ensure that researchers can achieve high-resolution structural data with absolute stereochemical and conformational certainty.

Conformational Dynamics & Structural Significance

The structural chemistry of ortho-ethynylbenzoates is defined by the delicate balance between π -conjugation and steric repulsion.

The Steric Clash and Out-of-Plane Rotation

In an idealized, fully conjugated system, the ester moiety and the alkyne would lie coplanar with the central phenyl ring. However, crystallographic studies on related ethynylbenzoate derivatives reveal that the steric bulk of the methyl ester forces the carboxylate group to rotate out of the aromatic plane [3]. This rotation (typically around 35°) minimizes the repulsive interaction between the ester carbonyl oxygen and the alkyne π -electron cloud.

Implications for Reactivity and Materials Science

This out-of-plane rotation is not merely a crystallographic curiosity; it dictates the molecule's reactivity. For instance, in the synthesis of 4-chalcogenyl-1H-isochromen-1-ones, the spatial orientation of the ester oxygen facilitates a highly selective 6-endo-dig electrophilic cyclization over the alternative 5-exo-dig pathway [2]. Furthermore, when ethynylbenzoates are incorporated as linkers in MOFs, this rotational freedom allows for pressure-induced conformational switching, which directly modulates the material's photoluminescent properties [4].

Reactivity A Methyl 2-ethynyl-5-methylbenzoate (Substrate) B Electrophilic Activation (Diorganyl Dichalcogenides / Oxone) A->B C 6-endo-dig Cyclization (Kinetically Favored) B->C Primary Pathway D 5-exo-dig Cyclization (Sterically Hindered) B->D Secondary Pathway E 4-Chalcogenyl-1H-isochromen-1-ones (Target Scaffold) C->E F Phthalide Derivatives (Minor Byproduct) D->F

Caption: Electrophilic cyclization pathways of methyl 2-ethynylbenzoate derivatives.

Experimental Methodologies: A Self-Validating System

To achieve publication-quality crystallographic data (resolutions ≤0.80 Å), the experimental workflow must be treated as a self-validating system. Every choice—from the crystallization solvent to the data collection temperature—must be mechanistically justified.

Advanced Crystallization Protocol

Low-molecular-weight organic liquids or low-melting solids like Methyl 2-ethynyl-5-methylbenzoate are notoriously difficult to crystallize.

Step-by-Step Methodology:

  • Solvent Selection (Causality): Dissolve 50 mg of the compound in a minimum volume of dichloromethane (DCM). DCM is chosen because it is a highly volatile good solvent that prevents premature oiling out.

  • Antisolvent Layering: Carefully layer hexanes (a poor solvent) over the DCM solution in a narrow crystallization tube. The non-polar nature of hexanes forces the gradual association of the hydrophobic aromatic rings.

  • Thermal Control: Place the undisturbed tube in a vibration-free incubator at 4 °C. Why 4 °C? Ethynylbenzoates suffer from rotational disorder around the ester-aryl bond. Slow diffusion at reduced temperatures lowers the kinetic energy of the system, promoting ordered lattice packing rather than amorphous aggregation.

  • Bulk Validation: Once single crystals form, harvest a representative single crystal for XRD. Immediately subject the remaining mother liquor and microcrystals to Powder X-Ray Diffraction (PXRD). The experimental PXRD pattern must match the simulated pattern from the single-crystal data to ensure the selected crystal represents the bulk material.

X-Ray Diffraction Workflow

XRD_Workflow A Sample Preparation (Methyl 2-ethynyl-5-methylbenzoate) B Crystal Growth (Vapor Diffusion at 4 °C) A->B C Crystal Selection & Mounting (Paratone Oil, Cryoloop) B->C D Data Collection (Diffractometer, 100 K, Mo Kα) C->D E Data Reduction & Integration (Multiscan Absorption Correction) D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F G Validation & CIF Generation (checkCIF & PXRD Bulk Match) F->G

Caption: Single-Crystal X-Ray Diffraction Workflow for Ethynylbenzoate Derivatives.

Data Collection Parameters & Causality:

  • Cryocooling (100 K): Crystals are coated in Paratone-N oil and flash-cooled to 100 K in a nitrogen stream. This is non-negotiable. Terminal alkynes exhibit severe thermal libration at room temperature, which artificially shortens the apparent C≡C bond length in the refinement model [1].

  • Radiation Source: Mo K α ( λ=0.71073 Å) is preferred over Cu K α to minimize absorption effects, given the absence of heavy atoms in the molecule.

Crystallographic Data & Refinement Metrics

Based on the isostructural behavior of the parent compound (methyl 2-ethynylbenzoate) and its substituted derivatives [1][3], the following tables summarize the anticipated crystallographic parameters and key geometric features of Methyl 2-ethynyl-5-methylbenzoate.

Table 1: Anticipated Crystallographic Parameters
ParameterValue / Description
Chemical Formula C11​H10​O2​
Formula Weight 174.20 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) ~0.08 mm −1
Final R indices [I > 2 σ (I)] R1​≤0.050 , wR2​≤0.120
Table 2: Key Geometric Parameters and Causality
Structural FeatureExpected ValueMechanistic Causality
C(sp)−C(sp) Triple Bond 1.190 - 1.205 ÅStandard alkyne length; accurately resolved only at 100 K to prevent thermal shortening artifacts.
C(sp2)−C(sp) Single Bond 1.430 - 1.445 ÅExhibits slight shortening due to π -conjugation with the aromatic ring.
Ester Torsion Angle ~30° - 40°The methyl ester rotates out of the phenyl plane to alleviate severe steric clashing with the adjacent ethynyl group [3].
Intermolecular π−π Stacking 3.4 - 3.6 ÅThe 5-methyl substitution slightly disrupts optimal face-to-face stacking, favoring offset edge-to-face interactions.

Conclusion

The structural characterization of Methyl 2-ethynyl-5-methylbenzoate requires a meticulous approach to crystallization and data collection. By employing low-temperature vapor diffusion and cryogenic X-ray diffraction, researchers can suppress the inherent rotational disorder of the ester and terminal alkyne moieties. The resulting high-fidelity structural data not only confirms the chemical identity of the building block but also provides critical insights into the steric and electronic parameters that govern its behavior in complex synthetic pathways, such as 6-endo-dig cyclizations and MOF linker dynamics.

References

  • Mechanistic Studies of Formal Thioboration Reactions of Alkynes National Institutes of Health (NIH) - PubMed Central 1

  • Synthesis of 4-Selanyl- and 4-Tellanyl-1H-isochromen-1-ones Promoted by Diorganyl Dichalcogenides and Oxone The Journal of Organic Chemistry - ACS Publications 2

  • Redox-Dependent Conformational Switching of Diphenylacetylenes MDPI - Molecules 3

  • Correlating Pressure-Induced Emission Modulation with Linker Rotation in a Photoluminescent MOF BioStudies - EMBL-EBI 4

Sources

Foundational

Thermodynamic Stability of Methyl 2-ethynyl-5-methylbenzoate Under Standard Laboratory Conditions

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1) is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1) is a highly versatile bifunctional building block widely utilized in drug discovery, materials science, and bioconjugation[1]. Featuring both a terminal alkyne and a methyl ester positioned ortho to one another on a toluene core, it serves as a prime substrate for Sonogashira cross-couplings, copper-catalyzed azide-alkyne cycloadditions (CuAAC), and complex heterocycle synthesis.

However, the very functional groups that make this molecule synthetically valuable also render it susceptible to specific thermodynamic and kinetic degradation pathways. This whitepaper provides an in-depth technical analysis of the compound's thermodynamic stability, detailing the causality behind its degradation mechanisms, and establishes field-proven, self-validating protocols for its handling, storage, and analytical testing.

Structural & Thermodynamic Profiling

To understand the stability of Methyl 2-ethynyl-5-methylbenzoate, we must deconstruct the thermodynamic properties of its reactive moieties.

The Terminal Alkyne: Kinetic Persistence vs. Thermodynamic Instability

Terminal alkynes possess an acidic sp-hybridized C-H bond and a region of high electron density. While the strong carbon-carbon triple bond (bond strength ~839 kJ/mol) grants the molecule a degree of kinetic persistence, the functional group is thermodynamically unstable[2]. Small alkynes typically exhibit highly positive enthalpies of formation due to the lack of stabilizing hyperconjugation effects found in internal alkynes or alkanes[2]. Consequently, reactions that consume the terminal alkyne—such as polymerization, hydration, or oxidation—are highly exothermic and thermodynamically favorable.

The Methyl Ester: Susceptibility to Solvolysis

The methyl ester group is thermodynamically stable in the absence of nucleophiles but becomes kinetically labile in the presence of water and catalytic acid or base. Ester hydrolysis is an equilibrium process; however, under ambient laboratory humidity, trace acidic or basic sites on glassware can catalyze pseudo-first-order hydrolysis, converting the ester into 2-ethynyl-5-methylbenzoic acid and methanol[3][4].

Ortho-Proximity Effects

The ortho relationship between the ethynyl group and the methyl ester introduces a unique thermodynamic sink. Under thermal stress or in the presence of trace transition metals, the molecule can undergo an intramolecular cyclization (e.g., forming an isocoumarin derivative). This pathway is thermodynamically driven by the relief of steric strain and the formation of a highly stable, conjugated bicyclic system.

Table 1: Estimated Thermodynamic & Kinetic Parameters of Functional Groups
Functional GroupPrimary Degradation RiskThermodynamic DriverKinetic Barrier
Terminal Alkyne Oxidative Homocoupling (Glaser)Highly exothermic formation of 1,3-diyne; relief of high heat of formation.High (requires O₂, trace Cu/metals, or high heat).
Methyl Ester HydrolysisFormation of stable carboxylate/acid.Moderate (requires H₂O and acid/base catalysis).
Ortho-System Intramolecular CyclizationAromaticity and extended conjugation of the resulting heterocycle.High (requires thermal activation or electrophilic catalysis).

Degradation Pathways

The degradation of Methyl 2-ethynyl-5-methylbenzoate under standard laboratory conditions (20–25 °C, ambient atmosphere, ambient light) is governed by three primary pathways.

G A Methyl 2-ethynyl-5-methylbenzoate (Intact Molecule) B Oxidative Homocoupling (1,3-diyne formation) A->B O2, Trace Metals (Thermodynamic drive) C Ester Hydrolysis (Carboxylic Acid + MeOH) A->C H2O, Acid/Base (Kinetic cleavage) D Ortho-Cyclization (Isocoumarin derivative) A->D Thermal Stress

Caption: Thermodynamic degradation pathways of Methyl 2-ethynyl-5-methylbenzoate under lab conditions.

Pathway A: Glaser-Type Oxidative Homocoupling

In the presence of atmospheric oxygen and trace metal impurities (especially copper, often present as a contaminant in solvents or on spatulas), the terminal alkyne can undergo a Glaser-type oxidative homocoupling[5][6]. This generates a rigid, highly conjugated 1,3-diyne dimer. Because the reaction consumes O₂ and forms water, it is thermodynamically irreversible under standard conditions.

Pathway B: Ester Hydrolysis

Ambient moisture absorbed by the compound or present in non-anhydrous solvents will initiate ester hydrolysis. The mechanism involves the nucleophilic attack of water on the protonated carbonyl carbon (acid-catalyzed) or direct attack by hydroxide (base-catalyzed)[4].

Standard Laboratory Handling & Storage Protocols

To mitigate these thermodynamically favorable degradation pathways, strict handling protocols must be employed. The causality behind these rules is rooted directly in the physical chemistry of the molecule.

  • Storage Temperature (2–8 °C):

    • Causality: Lowering the temperature reduces the kinetic energy of the system, preventing the molecules from overcoming the activation energy ( Ea​ ) required for both ester hydrolysis and alkyne polymerization.

  • Inert Atmosphere (Argon or Nitrogen):

    • Causality: Purging the headspace with Argon displaces atmospheric oxygen, effectively shutting down the Glaser oxidative homocoupling pathway which strictly requires O₂ as the terminal oxidant[6]. Argon is preferred over Nitrogen as it is heavier than air and forms a better protective blanket over the solid.

  • Desiccation:

    • Causality: Storing the vial in a desiccator prevents the ingress of atmospheric moisture, starving the ester hydrolysis pathway of its primary reactant.

  • Amber Vials / Light Protection:

    • Causality: UV-Vis photons can provide the activation energy required to generate radical species, initiating uncontrolled alkyne polymerization.

Experimental Workflows: Forced Degradation & Kinetic Profiling

To empirically determine the shelf-life and stability envelope of Methyl 2-ethynyl-5-methylbenzoate, a forced degradation study must be conducted. The following protocol is designed as a self-validating system : it utilizes an internal standard to ensure that any observed decrease in the analyte concentration is due to true chemical degradation, rather than solvent evaporation or instrument drift.

G S1 Sample Prep (Inert vs Ambient) S2 Environmental Stress (Temp, Light, Humidity) S1->S2 S3 Quenching & Internal Standard S2->S3 S4 HPLC-UV/MS Quantification S3->S4 S5 Kinetic Modeling (Arrhenius Plot) S4->S5

Caption: Self-validating experimental workflow for forced degradation and kinetic stability profiling.

Step-by-Step Methodology: Accelerated Stability Testing

Phase 1: Preparation of the Self-Validating Matrix

  • Prepare a 10 mg/mL stock solution of Methyl 2-ethynyl-5-methylbenzoate in anhydrous HPLC-grade Acetonitrile (ACN).

  • Prepare a 1 mg/mL stock solution of Biphenyl in ACN to serve as the Internal Standard (IS). Causality: Biphenyl is thermodynamically highly stable, lacks hydrolyzable or oxidizable groups, and elutes distinctly from the analyte, making it an ideal internal reference.

  • Mix the solutions to achieve a final working concentration of 1 mg/mL analyte and 0.1 mg/mL IS.

Phase 2: Environmental Stressing 4. Aliquot 1 mL of the working solution into four separate glass HPLC vials:

  • Vial A (Control): Flushed with Argon, sealed, stored at -20 °C.

  • Vial B (Thermal Stress): Sealed, heated to 60 °C in a thermomixer.

  • Vial C (Oxidative Stress): Spiked with 10 µL of 0.1 M H₂O₂, left open to ambient air at 25 °C.

  • Vial D (Hydrolytic Stress): Spiked with 10 µL of 0.1 M HCl, sealed, kept at 25 °C.

Phase 3: Quenching and Analysis 5. At intervals of 0, 24, 48, and 72 hours, withdraw a 50 µL aliquot from each vial. 6. Quench the aliquot immediately by diluting it into 950 µL of cold (-20 °C) ACN. Causality: The sudden drop in temperature and dilution arrests the reaction kinetics, locking the degradation profile for accurate measurement. 7. Inject 5 µL of the quenched sample into an HPLC-UV/MS system (C18 column, Water/ACN gradient with 0.1% Formic Acid, UV detection at 254 nm).

Phase 4: Data Interpretation 8. Calculate the ratio of the Analyte Peak Area to the IS Peak Area. 9. Plot the natural log of the normalized area ratio against time ( ln([A]/[A0​])=−kt ). A linear fit confirms pseudo-first-order degradation kinetics.

Table 2: Representative Kinetic Degradation Rates (Accelerated Conditions)
Stress ConditionObserved Primary DegradantKinetic OrderHalf-Life ( t1/2​ ) at Stress
Control (-20 °C, Ar) NoneN/A> 5 years (extrapolated)
Thermal (60 °C) Isocoumarin derivativeFirst-order~14 days
Oxidative (H₂O₂, Air) 1,3-diyne dimerSecond-order~48 hours
Hydrolytic (0.1 M HCl) 2-ethynyl-5-methylbenzoic acidPseudo-first-order~72 hours

Note: Data represents theoretical extrapolations based on the known thermodynamic behavior of ortho-ethynylbenzoates under forced degradation conditions.

References

  • NextSDS Chemical Substance Information Title: methyl 2-ethynyl-5-methylbenzoate — Chemical Substance Information Source: NextSDS URL:[Link]

  • Wikipedia: Alkyne Thermodynamics Title: Alkyne - Structure and bonding Source: Wikipedia URL:[Link]

  • Journal of the American Chemical Society Title: Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers Source: ACS Publications URL:[Link]

  • National Institutes of Health (PMC) Title: Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers Source: NIH PubMed Central URL:[Link]

  • Advanced Chemical Thermodynamics & Kinetics Title: Kinetics of Ester Hydrolysis Source: Digimat / Indian Institutes of Science URL:[Link]

  • Chemistry Steps Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Efficiency CuAAC Click Chemistry Protocols Using Methyl 2-ethynyl-5-methylbenzoate

Executive Summary The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier methodology in bioconjugation, drug discovery, and materials science due to its thermodynamic driving force and strict regioselectivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier methodology in bioconjugation, drug discovery, and materials science due to its thermodynamic driving force and strict regioselectivity. This application note provides an authoritative, in-depth guide to utilizing Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1) [1] as a terminal alkyne in CuAAC workflows. By dissecting the mechanistic causality behind catalyst selection, solvent effects, and ligand acceleration, this guide establishes self-validating protocols designed for maximum yield and reproducibility.

Chemical Profile & Mechanistic Causality

Methyl 2-ethynyl-5-methylbenzoate is a highly functionalized aromatic terminal alkyne. Its structural topology—featuring an electron-withdrawing methyl ester at the ortho position and a weakly electron-donating methyl group at the meta position—profoundly influences its reactivity profile in click chemistry.

The Ortho-Ester Effect and Copper Acetylide Formation

The CuAAC reaction achieves a rate acceleration of 107 to 108 over the uncatalyzed Huisgen 1,3-dipolar cycloaddition[2]. The catalytic cycle initiates with the formation of a π-alkyne copper complex. The π-coordination of Cu(I) significantly acidifies the terminal hydrogen of the alkyne, dropping its pKa into a range where it can be readily deprotonated even in mild aqueous media[3].

For Methyl 2-ethynyl-5-methylbenzoate, the ortho-ester group exerts an inductive electron-withdrawing effect that further facilitates this deprotonation, driving the endothermic formation of the mononuclear σ-bound copper acetylide[2][3]. Subsequently, a second copper(I) ion coordinates to form a highly reactive dinuclear π,σ-bis(copper) acetylide intermediate, which is the true catalytically active species responsible for azide coordination[4].

However, the steric bulk of the ortho-ester necessitates careful ligand selection. Without stabilizing ligands (such as TBTA or THPTA), the highly concentrated localized Cu(I) species are prone to disproportionation or promoting oxidative Glaser homocoupling[4][5].

Mechanistic Workflow

CuAAC_Workflow Alkyne Methyl 2-ethynyl-5-methylbenzoate (Terminal Alkyne) PiComplex π-Alkyne-Cu Complex (Acidified Terminal Proton) Alkyne->PiComplex Azide Organic Azide (R-N3) Cycloadd 1,3-Dipolar Cycloaddition (Azide Coordination) Azide->Cycloadd Catalyst In Situ Cu(I) Generation Catalyst->PiComplex Cu(I) Coordination Acetylide Dinuclear π,σ-Bis(copper) Acetylide (Rate-Determining Intermediate) PiComplex->Acetylide Base (-H+) + 2nd Cu(I) Acetylide->Cycloadd Ligand Stabilized Product 1,4-Disubstituted 1,2,3-Triazole Cycloadd->Product Protonolysis Validation Self-Validating QC (LC-MS / TLC / NMR) Product->Validation

Figure 1: Mechanistic workflow and validation cycle for CuAAC.

Quantitative Reaction Optimization

To establish a self-validating system, empirical data must drive protocol selection. The table below summarizes optimized conditions for Methyl 2-ethynyl-5-methylbenzoate based on the desired reaction environment.

Reaction SystemCatalyst SourceBase / AdditiveSolventTime (h)Expected Yield (%)
Sharpless-Fokin (Standard) CuSO₄·5H₂O (5 mol%)Sodium Ascorbate (10 mol%)t-BuOH/H₂O (1:1)4 - 1285 - 95
Ligand-Accelerated CuSO₄·5H₂O (5 mol%)NaAsc (10 mol%), TBTA (5 mol%)t-BuOH/H₂O/DMSO2 - 690 - 98
Anhydrous Organic CuI (10 mol%)DIPEA (2.0 equiv)THF or Toluene12 - 1875 - 85
Solid-Supported Cu/C or Cu₂O NPsEt₃N (1.0 equiv)1,4-Dioxane12 - 2480 - 90

Note: The methyl ester is susceptible to hydrolysis under strongly basic aqueous conditions. Therefore, neutral to mildly acidic reductants (like Sodium Ascorbate) are strictly preferred over hydroxide bases[5].

Self-Validating Experimental Protocols

Protocol A: Ligand-Accelerated Aqueous/Biphasic CuAAC

This protocol utilizes the classic Sharpless-Fokin conditions enhanced by the TBTA ligand[5]. The triazole rings of TBTA coordinate Cu(I), shielding it from oxidation and disproportionation, while maintaining it in a catalytically active state[4].

Materials & Reagents:

  • Methyl 2-ethynyl-5-methylbenzoate (1.0 mmol)

  • Organic Azide (1.05 mmol)

  • CuSO₄·5H₂O (0.1 M aqueous stock, degassed)

  • Sodium Ascorbate (0.5 M aqueous stock, freshly prepared, degassed)

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

  • tert-Butanol (t-BuOH) and DMSO

Step-by-Step Methodology:

  • Reaction Assembly: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Methyl 2-ethynyl-5-methylbenzoate (1.0 mmol) and the organic azide (1.05 mmol) in 5.0 mL of t-BuOH.

  • Ligand Addition: Dissolve TBTA (26.5 mg, 0.05 mmol) in 0.5 mL of DMSO and add it to the reaction mixture. Causality: Pre-mixing the ligand with the alkyne ensures immediate stabilization of the Cu(I) species upon generation.

  • Catalyst Initiation: Add 0.5 mL of the CuSO₄·5H₂O stock solution (0.05 mmol). Immediately follow with 0.2 mL of the Sodium Ascorbate stock solution (0.1 mmol).

  • Visual Validation: The solution will transiently turn brown/yellow (formation of Cu(II)-ascorbate complex) before turning pale yellow or colorless, indicating the successful reduction to the active Cu(I) species.

  • Incubation: Stir vigorously at room temperature ( 20−25∘C ) for 2 to 6 hours.

  • Workup: Dilute the mixture with 10 mL of DI water. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Anhydrous Base-Mediated CuAAC

For moisture-sensitive azides or substrates where ester hydrolysis is a critical risk, an anhydrous protocol using CuI is required[5]. Here, DIPEA acts dually as a base to deprotonate the alkyne and as a transient ligand to solubilize CuI in organic media.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with N2​ or Argon.

  • Reaction Assembly: Dissolve Methyl 2-ethynyl-5-methylbenzoate (1.0 mmol) and the organic azide (1.0 mmol) in 5.0 mL of anhydrous THF or Toluene.

  • Base Addition: Inject N,N-Diisopropylethylamine (DIPEA, 2.0 mmol) via a gas-tight syringe.

  • Catalyst Addition: Add Copper(I) Iodide (CuI, 19.0 mg, 0.1 mmol) in one swift portion against positive inert gas flow.

  • Incubation: Seal the flask and stir at room temperature for 12 to 18 hours.

  • Workup: Filter the crude reaction mixture through a short pad of Celite to remove insoluble copper salts, eluting with Ethyl Acetate. Concentrate the filtrate and purify via flash column chromatography.

Quality Control & Self-Validating Systems

To ensure the integrity of the synthesized 1,4-disubstituted 1,2,3-triazole, the following self-validating checks must be integrated into the workflow:

  • In-Process TLC Monitoring: The starting material, Methyl 2-ethynyl-5-methylbenzoate, possesses a distinct UV chromophore due to the conjugation of the alkyne with the benzoate ring. Upon cycloaddition, the conjugation network expands into the newly formed triazole ring. This results in a distinct shift in the retention factor ( Rf​ ) and a change in the UV λmax​ , making the reaction progress easily trackable under a 254 nm UV lamp.

  • LC-MS Validation: The reaction is highly mass-conservative. The product mass must equal exactly the sum of the alkyne and azide masses. The absence of a [2M−2H] mass peak confirms that the ligand successfully suppressed oxidative Glaser coupling.

  • NMR Confirmation: In 1H NMR, the disappearance of the terminal alkyne proton (typically around δ 3.0 - 3.5 ppm) and the appearance of the characteristic triazole ring proton (typically a sharp singlet at δ 7.8 - 8.5 ppm) serves as definitive proof of a successful cycloaddition.

References

  • NextSDS.
  • Organic Chemistry Portal. Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
  • Benchchem. Mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Beilstein Journals.
  • PMC. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.

Sources

Application

Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Methyl 2-ethynyl-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Sonogashira Coupling The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, ena...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and broad functional group tolerance.[1][2] The resulting arylalkynes are pivotal structural motifs in numerous biologically active molecules and conjugated materials.

This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of a specific, functionally rich substrate: Methyl 2-ethynyl-5-methylbenzoate . This molecule presents an interesting case study due to the presence of both an electron-withdrawing group (the methyl ester at the 2-position) and an electron-donating group (the methyl group at the 5-position) on the phenylacetylene ring. Understanding how these substituents influence reactivity is key to developing a robust and high-yielding protocol.

Mechanistic Insights: The "Why" Behind the Reagents

A successful Sonogashira coupling relies on the synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[3] A thorough understanding of this mechanism is paramount for rational troubleshooting and optimization.

Sonogashira_Mechanism

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step of the overall reaction.

  • Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center, displacing the halide.

  • Reductive Elimination: The final C(sp²)-C(sp) bond is formed as the desired product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.

The Copper Cycle:

  • π-Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.

  • Deprotonation: A base removes the acidic acetylenic proton to form a copper acetylide intermediate.

  • Transmetalation: This copper acetylide acts as the crucial nucleophile, delivering the alkynyl moiety to the palladium center.

Core Directive: Tailoring Conditions for Methyl 2-ethynyl-5-methylbenzoate

The electronic nature of the substituents on the phenylacetylene ring of Methyl 2-ethynyl-5-methylbenzoate has a direct and predictable impact on the reaction kinetics. The methyl ester group at the 2-position is electron-withdrawing, which has been shown to increase the rate of the Sonogashira coupling.[4][5] This is because the electron-withdrawing nature of the ester group enhances the acidity of the acetylenic proton, facilitating its removal by the base and the subsequent formation of the copper acetylide. Conversely, the methyl group at the 5-position is weakly electron-donating. The net effect is an activated alkyne that should readily participate in the coupling reaction.

The ortho-position of the ethynyl group introduces some steric hindrance. This steric bulk is a critical factor in selecting the appropriate phosphine ligand for the palladium catalyst. For 2-substituted arylacetylenes, bulky and electron-rich phosphine ligands are often preferred as they can accelerate the rate-determining reductive elimination step and stabilize the catalytically active species.[4][5]

Recommended Reaction Protocols

Protocol 1: Traditional Copper-Cocatalyzed Sonogashira Coupling

This protocol is a reliable and broadly applicable method for the Sonogashira coupling of aryl iodides and bromides.

Materials:

  • Methyl 2-ethynyl-5-methylbenzoate

  • Aryl halide (e.g., 4-bromoanisole, 1-iodonaphthalene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Experimental_Workflow

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), Methyl 2-ethynyl-5-methylbenzoate (1.1 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

  • Add the anhydrous, degassed solvent (e.g., THF or toluene, to achieve a concentration of 0.1-0.5 M based on the aryl halide) followed by the base (e.g., triethylamine or diisopropylethylamine, 2-5 eq.).

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

Copper-free protocols are advantageous in situations where the presence of copper can lead to undesired alkyne homocoupling (Glaser coupling) or when synthesizing molecules for biological applications where copper contamination is a concern.

Materials:

  • Methyl 2-ethynyl-5-methylbenzoate

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂)

  • Phosphine ligand (e.g., cataCXium® A, XPhos)

  • Base (e.g., Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃))

  • Anhydrous and degassed solvent (e.g., 2-Methyltetrahydrofuran (2-MeTHF), Dioxane)

  • Schlenk flask or sealed tube

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq.), Methyl 2-ethynyl-5-methylbenzoate (1.2 eq.), palladium catalyst (0.01-0.05 eq.), and phosphine ligand (0.02-0.10 eq.) to a dry Schlenk flask.

  • Add the base (e.g., Cs₂CO₃, 2.0 eq.) and the anhydrous, degassed solvent (e.g., 2-MeTHF).

  • Thoroughly degas the reaction mixture.

  • Stir the reaction at room temperature or heat as required (typically 25-100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: A Guide for Optimization

The following table summarizes typical reaction conditions and expected outcomes for the Sonogashira coupling of substrates similar to Methyl 2-ethynyl-5-methylbenzoate. These should be used as a starting point for optimization.

ParameterCondition 1 (Traditional)Condition 2 (Copper-Free)Rationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(OAc)₂ (1-2 mol%)Pd(PPh₃)₂Cl₂ is a robust, commercially available catalyst. Pd(OAc)₂ is a common precursor for in-situ generation of the active Pd(0) species with a phosphine ligand.
Copper Co-catalyst CuI (4-10 mol%)NoneCuI accelerates the reaction by facilitating the formation of the copper acetylide.[1]
Ligand - (included in catalyst)XPhos or cataCXium® A (2-4 mol%)Bulky, electron-rich phosphine ligands like XPhos can improve yields, especially for less reactive aryl halides.[6]
Base Et₃N or DIPEA (3 eq.)Cs₂CO₃ (2 eq.)Amine bases often serve as both the base and a co-solvent. Inorganic bases like Cs₂CO₃ are effective in copper-free systems.[7]
Solvent THF or Toluene2-MeTHF or DioxaneThe choice of solvent can influence reaction rate and solubility of reagents.
Temperature 50-80 °C60-100 °CHigher temperatures may be required for less reactive aryl halides (e.g., bromides vs. iodides).
Expected Yield Good to ExcellentGood to ExcellentYields are highly substrate-dependent and require optimization.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure high-purity, fresh catalyst. Consider using a more active catalyst/ligand system.
Insufficiently inert atmosphereThoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.
Alkyne Homocoupling Presence of oxygen (in copper-catalyzed reactions)Ensure rigorous exclusion of air. Consider switching to a copper-free protocol.
Decomposition of Catalyst High temperature or impuritiesLower the reaction temperature. Use high-purity, degassed reagents and solvents.

Conclusion

The Sonogashira cross-coupling of Methyl 2-ethynyl-5-methylbenzoate offers an efficient route to a variety of substituted arylalkynes that are valuable precursors in drug discovery and materials science. The electronic properties of this particular alkyne favor a rapid reaction, and careful selection of the catalyst, ligand, and reaction conditions can lead to high yields. Both traditional copper-cocatalyzed and modern copper-free protocols are viable options, with the choice depending on the specific synthetic context and sensitivity of the substrates to copper. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully implement and optimize this powerful transformation.

References

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. [Link]

  • Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. PubMed, 77(6), 2798-807. [Link]

  • Biffis, A., et al. (2018). Palladium-catalyzed C-C and C-N cross-coupling reactions in the presence of N-heterocyclic carbene (NHC) ligands. Chemical Reviews, 118(4), 2063-2145.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with Long-Chain Internal Alkynes. BenchChem.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Molecules. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

  • The Journal of Organic Chemistry. (2005). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. ACS Publications. [Link]

  • Molecules. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • The Journal of Organic Chemistry. (2014). [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. ACS Publications. [Link]

  • KAUST Repository. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. King Abdullah University of Science and Technology. [Link]

  • Royal Society of Chemistry. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Publishing. [Link]

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

Sources

Method

Application Note: Divergent Step-by-Step Synthesis of Isocoumarin and Isoquinolone Scaffolds from Methyl 2-ethynyl-5-methylbenzoate

Introduction Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1)[1] is a highly versatile ortho-alkynylbenzoate building block utilized extensively in modern organic synthesis. Due to the strategic proximity of the nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1)[1] is a highly versatile ortho-alkynylbenzoate building block utilized extensively in modern organic synthesis. Due to the strategic proximity of the nucleophilic ester group and the electrophilic alkyne, this substrate is an ideal precursor for the divergent construction of 1H-isochromen-1-ones (isocoumarins) and 1(2H)-isoquinolinones (isoquinolones)[2]. These heterocyclic scaffolds are privileged structures in medicinal chemistry, frequently exhibiting robust biological activities, including enzyme inhibition and cytotoxicity against cancer cell lines[3].

This application note provides a comprehensive, self-validating protocol for the synthesis of these heterocycles, detailing the mechanistic causality behind the experimental conditions and offering step-by-step workflows for both electrophilic halolactonization and subsequent aminocyclization.

Mechanistic Rationale: Expertise & Experience

The transformation of methyl 2-ethynyl-5-methylbenzoate into an isocoumarin relies on the principles of electrophilic alkyne activation and intramolecular annulation[4].

  • Alkyne Activation: The reaction is initiated by the coordination of a π-philic electrophile—such as a transition metal (e.g., Ag⁺, Pd²⁺, or Rh³⁺) or a halogen (e.g., I₂, ICl)—to the carbon-carbon triple bond[5][6]. This coordination depletes the electron density of the alkyne, rendering it highly susceptible to nucleophilic attack.

  • 6-endo-dig Cyclization: Following activation, the adjacent ester carbonyl oxygen acts as an internal nucleophile. According to Baldwin's rules for ring closure, the attack predominantly proceeds via a 6-endo-dig trajectory, forming a six-membered cyclic oxonium intermediate[3].

  • Demethylation: To neutralize the positive charge on the oxonium oxygen and restore thermodynamic stability, the intermediate undergoes an alkyl-oxygen cleavage. The methyl group of the original ester is expelled (typically as methyl iodide when I₂ is used), yielding the stable isocoumarin core[7].

When molecular iodine (I₂) is employed as the electrophile, the process is termed iodocyclization or halolactonization. As pioneered by Yao and Larock, this method not only constructs the heterocyclic ring under mild conditions but simultaneously installs an iodine atom at the C4 position[4]. This C4-iodo modification is highly strategic, serving as a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[8].

To access isoquinolones , the synthesized isocoumarin is subjected to a ring-opening/ring-closing cascade with a nitrogen nucleophile (ammonia or a primary amine)[2]. The amine attacks the lactone carbonyl, opening the ring to form a keto-amide intermediate, which rapidly undergoes cyclodehydration upon heating to furnish the highly stable lactam (isoquinolone) framework.

Mechanism SM Methyl 2-ethynyl- 5-methylbenzoate Act Alkyne Activation (π-complex with I₂) SM->Act I₂ (1.2 equiv) Cyclo 6-endo-dig Cyclization (C=O Nucleophilic Attack) Act->Cyclo Oxo Cyclic Oxonium Intermediate Cyclo->Oxo Demeth Demethylation (Loss of MeI) Oxo->Demeth Prod 4-Iodo-7-methyl- isocoumarin Demeth->Prod

Mechanistic pathway of the electrophilic iodocyclization of ortho-alkynylbenzoates.

Experimental Protocols

Protocol A: Synthesis of 4-Iodo-7-methylisocoumarin via Iodocyclization

Based on the electrophilic annulation methodology established by Yao and Larock[4].

Reagents & Materials:

  • Methyl 2-ethynyl-5-methylbenzoate (1.0 mmol)

  • Molecular Iodine (I₂) (1.2 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5.0 mL)

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine, anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Preparation: Oven-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with argon or nitrogen.

  • Dissolution: Weigh 1.0 mmol of methyl 2-ethynyl-5-methylbenzoate and dissolve it in 5.0 mL of anhydrous CH₂Cl₂.

  • Electrophile Addition: Add 1.2 mmol of molecular iodine (I₂) portionwise to the stirring solution at room temperature (20–25 °C). The solution will turn dark purple/brown.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (9:1 v/v) solvent system. The reaction is typically complete within 2 to 4 hours.

  • Quenching: Once the starting material is fully consumed, quench the reaction by adding 5.0 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the organic layer transitions from dark brown to pale yellow or colorless, indicating the reduction of excess iodine.

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (2 × 10 mL). Combine the organic layers and wash with brine (15 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with Hexane/Ethyl Acetate gradients) to afford pure 4-iodo-7-methylisocoumarin.

Protocol B: Divergent Synthesis of 7-Methylisoquinolin-1(2H)-one

Conversion of the isocoumarin intermediate to an isoquinolone via ammonolysis.

Reagents & Materials:

  • 7-Methylisocoumarin or 4-Iodo-7-methylisocoumarin (0.5 mmol)

  • Ammonia solution in Methanol (NH₃/MeOH, 7.0 M) (3.0 mL)

  • Sealed pressure tube

Step-by-Step Methodology:

  • Preparation: Place 0.5 mmol of the isocoumarin derivative into a heavy-walled glass pressure tube equipped with a magnetic stir bar.

  • Amination: Add 3.0 mL of the 7.0 M NH₃/MeOH solution. Seal the tube tightly with a Teflon screw cap. (Caution: Perform this step in a well-ventilated fume hood due to pressure buildup).

  • Heating: Submerge the sealed tube in a pre-heated oil bath at 80 °C. Stir the mixture for 12–16 hours.

  • Cooling & Evaporation: Remove the tube from the oil bath and allow it to cool completely to room temperature before carefully opening the cap. Concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting crude solid via recrystallization (e.g., from ethanol) or flash chromatography (DCM/MeOH 95:5 v/v) to yield the corresponding 7-methylisoquinolin-1(2H)-one.

Workflow Step1 1. Substrate Preparation Dissolve Methyl 2-ethynyl-5-methylbenzoate in anhydrous CH₂Cl₂ Step2 2. Electrophile Addition Add I₂ (1.2 equiv) portionwise at room temperature Step1->Step2 Step3 3. Reaction Monitoring Stir for 2-4 h; Monitor via TLC Step2->Step3 Step4 4. Quenching & Workup Quench with sat. aq. Na₂S₂O₃ Extract with CH₂Cl₂, wash with brine Step3->Step4 Step5 5. Purification Dry over Na₂SO₄, concentrate Flash Column Chromatography Step4->Step5 Step6 6. Product Isolation 4-Iodo-7-methylisocoumarin (Yield: >85%) Step5->Step6

Experimental workflow for the synthesis of 4-Iodo-7-methylisocoumarin.

Data Presentation

The following table summarizes the quantitative data and analytical expectations for different cyclization conditions applied to ortho-alkynylbenzoates.

Cyclization MethodReagents & CatalystTemp / TimeTypical YieldKey Structural FeatureDownstream Utility
Iodocyclization [4]I₂ (1.2 eq), CH₂Cl₂25 °C / 2–4 h85–95%C4-Iodinated IsocoumarinExcellent handle for Suzuki/Sonogashira cross-coupling.
Silver-Catalyzed [6]AgOTf (5 mol%), DCE80 °C / 5–8 h75–85%C4-Unsubstituted IsocoumarinDirect access to native natural product scaffolds.
Aminocyclization [2]NH₃/MeOH (Excess)80 °C / 12 h70–80%Isoquinolone (Lactam)Formation of highly stable, bio-active nitrogen heterocycles.
Rhenium-Catalyzed [3]ReCl(CO)₅ (5 mol%), Hexane80 °C / 5 h~80%C4-Unsubstituted IsocoumarinMild transition-metal alternative to Silver catalysis.

References

  • Yao, T.; Larock, R. C. "Synthesis of isocoumarins and alpha-pyrones via electrophilic cyclization." Journal of Organic Chemistry, 2003, 68(15), 5936-5942. [4]

  • Umeda, R.; Yoshikawa, S.; Yamashita, K.; Nishiyama, Y. "Synthesis of Isocoumarins: Rhenium Complex-Catalyzed Cyclization of 2-Ethynylbenzoic Acids." Heterocycles, 2015, 91(11), 2173. [3]

  • Petcu, S.; Lázaro Milla, C.; et al. "Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates." The Journal of Organic Chemistry, 2023. [2]

  • Shoji, T.; et al. "Synthesis, Structural, and Optical Properties of Azuleno[1,2-c]pyran-1-ones: Brønsted Acid-Mediated Cyclization of 2-Azulenylalkynes." The Journal of Organic Chemistry, 2023. [7]

  • NextSDS Chemical Database. "methyl 2-ethynyl-5-methylbenzoate — Chemical Substance Information." NextSDS, 2024. [1]

  • Pirovano, V.; Abbiati, G.; et al. "p-TSA-Based DESs as 'Active Green Solvents' for Microwave Enhanced Cyclization of 2-Alkynyl-(hetero)-arylcarboxylates." ResearchGate, 2018. [6]

Sources

Application

Application Note: Methyl 2-ethynyl-5-methylbenzoate as a Strategic Synthon in API Heterocycle Synthesis

Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists. Introduction & Strategic Importance Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1)[1] is a highly versatile, bifunctional buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists.

Introduction & Strategic Importance

Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1)[1] is a highly versatile, bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring a terminal alkyne situated ortho to a methyl ester, this synthon is uniquely primed for cascade cyclization reactions. It serves as a direct precursor to 3,4-disubstituted isocoumarins, isoquinolones, and phthalides—privileged scaffolds found in numerous therapeutic agents, including Hepatitis B core protein modulators[2] and potent antifungal agents like oosponol[3].

Mechanistic Principles & Causality

The synthetic power of methyl 2-ethynyl-5-methylbenzoate lies in its programmable cyclization pathways. The terminal alkyne acts as a π-nucleophile when activated by a carbophilic Lewis acid, while the adjacent methyl ester serves as an internal nucleophile[3].

Thermodynamic vs. Kinetic Control in Cyclization: When treated with soft Lewis acids such as Indium(III) iodide (InI₃), the alkyne is activated, prompting the ester carbonyl oxygen to attack the internal alkyne carbon via a 6-endo-dig cyclization[3]. This forms a zwitterionic intermediate. The causality behind choosing InI₃ over harder Lewis acids like InCl₃ lies in the rate-determining step: the S_N2 displacement of the ester's methyl group[3]. The softer, highly nucleophilic iodide anion significantly lowers the activation energy required to cleave the O-CH₃ bond, releasing methyl iodide and driving the reaction to completion to yield a 4-metalated isocoumarin[3].

Conversely, the presence of the 5-methyl group on the aromatic ring subtly increases the electron density of the system. This electronic enrichment facilitates catalyst-free intermolecular nucleophilic attacks on highly polar olefins (e.g., Tf₂C=CH₂), leading to bis(triflyl)ethylated isocoumarins—a critical motif for enhancing the lipophilicity and membrane permeability of API candidates[4].

Reaction Pathways

Mechanism SM Methyl 2-ethynyl-5-methylbenzoate (API Synthon) Act π-Alkyne Activation (InI3 or Tf2C=CH2) SM->Act Catalyst/Reagent Binding Zwit Zwitterionic Intermediate (C-O Bond Formation) Act->Zwit Nucleophilic Attack by Carbonyl Endo 6-endo-dig Cyclization (MeI Elimination) Zwit->Endo Thermodynamic Control (Soft Halides) Exo 5-exo-dig Cyclization (Alternative Pathway) Zwit->Exo Kinetic Control (TMS-substituted) Iso Isocoumarin Core (Target API Scaffold) Endo->Iso Demetalation Phth Phthalide Core (Off-Target/Alternative) Exo->Phth Demetalation

Divergent cyclization pathways of methyl 2-ethynyl-5-methylbenzoate under thermodynamic vs kinetic control.

Quantitative Data: Catalyst Efficacy & Yields

The choice of catalyst and reaction conditions strictly dictates the regioselectivity and overall yield of the heterocyclization. Table 1 summarizes the quantitative metrics for the cyclization of 2-ethynylbenzoate derivatives based on established literature parameters[3][4].

Table 1: Reaction Optimization and Pathway Selectivity

Reaction TypeReagents / CatalystSolvent & TempDominant PathwayYield (%)
OxymetalationInCl₃ (1.0 equiv)Toluene, 50 °C6-endo-dig< 30%
OxymetalationInBr₃ (1.0 equiv)Toluene, 50 °C6-endo-dig> 80%
OxymetalationInI₃ (1.0 equiv)Toluene, 50 °C6-endo-dig> 85%
AnnulationTf₂C=CH₂ (1.0 equiv)CH₃CN, 40 °C6-endo-dig95%
HydroiodinationI₂ / PPh₃ / H₂OCHCl₃, 25 °CAlkyne Addition> 80%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each major step includes an In-Process Control (IPC) to verify the chemical transformation before proceeding.

Protocol A: Indium-Catalyzed Synthesis of the Isocoumarin Core

Objective: Execute a 6-endo-dig oxymetalation to construct a 4-metalated isocoumarin intermediate, followed by demetalation/cross-coupling[3].

Step 1: System Preparation & Reagent Charging

  • Action: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure N₂ (repeat 3x). Add methyl 2-ethynyl-5-methylbenzoate (1.0 mmol) and anhydrous toluene (5.0 mL).

  • Causality: Toluene is selected as a non-coordinating solvent to prevent competitive binding to the Indium catalyst, which would otherwise stall the π-activation of the alkyne[3].

Step 2: Catalyst Introduction

  • Action: Quickly add Indium(III) iodide (InI₃, 1.0 mmol) to the stirring solution against a positive flow of N₂. Heat the mixture to 50 °C.

  • Validation (IPC 1): Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The starting material spot (R_f ~0.6) should disappear within 2-4 hours. In-situ FTIR can be utilized to observe the disappearance of the terminal alkyne C-H stretch at ~3300 cm⁻¹.

Step 3: Quenching and Demetalation

  • Action: Once IPC 1 confirms completion, quench the reaction mixture with glacial acetic acid (2.0 mL) to protonate the organometallic intermediate, yielding the 4-unsubstituted isocoumarin.

  • Validation (IPC 2): GC/MS analysis of an aliquot should reveal a molecular ion peak corresponding to the cyclized, demetalated product, confirming the successful elimination of methyl iodide (loss of 15 Da from the theoretical intermediate mass)[3][5].

Step 4: Workup and Purification

  • Action: Dilute the mixture with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 0-5% EtOAc in Hexanes)[5].

Protocol B: Catalyst-Free Bis(triflyl)ethylation

Objective: Synthesize a highly lipophilic 4-bis[(trifluoromethyl)sulfonyl]ethylated isocoumarin[4].

Step 1: Reaction Assembly

  • Action: In a 20 mL vial, dissolve methyl 2-ethynyl-5-methylbenzoate (1.0 mmol) in anhydrous acetonitrile (5.0 mL). Add the zwitterionic reagent generating Tf₂C=CH₂ (1.0 mmol)[4].

  • Causality: Acetonitrile stabilizes the highly polar transition states during the nucleophilic attack on the Tf₂C=CH₂ olefin without requiring external catalytic activation[4].

Step 2: Incubation

  • Action: Stir the mixture at 40 °C for 12 hours.

  • Validation (IPC 1): ¹⁹F NMR of a crude reaction aliquot should show a distinct shift in the triflyl fluorine signals, confirming the covalent attachment of the bis(triflyl)ethyl group.

Workflow S1 Step 1: Preparation Dry Toluene, N2 Atm S2 Step 2: Activation Add InI3 (1.0 equiv) S1->S2 S3 Step 3: Cyclization 50°C, 2-4 Hours S2->S3 S4 Step 4: IPC & Quench TLC/GC-MS, Add AcOH S3->S4 S5 Step 5: Isolation Extraction & Silica Gel S4->S5

Step-by-step experimental workflow for the Indium-catalyzed synthesis of the isocoumarin core.

References

  • NextSDS.
  • RSC Publishing. "Selective oxymetalation of terminal alkynes via 6-endo cyclization: mechanistic investigation and application to the efficient synthesis of 4-substituted isocoumarins". Chemical Science.
  • ACS Publications. "Synthesis and Fluorescent Properties of Alkynylated 3-Methylidenephthalides with Extended π-Systems". ACS Omega.
  • ACS Publications. "Straightforward Synthesis of Bis[(trifluoromethyl)
  • Google Patents. "US11814376B2 - Hepatitis b core protein modulators".
  • ChemicalBook.

Sources

Method

Application Note: Regioselective Synthesis of 1,5-Disubstituted Triazoles via RuAAC using Methyl 2-ethynyl-5-methylbenzoate

Executive Summary The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, yet it is strictly limited to terminal alkynes and exclusively yields 1,4-disubstituted 1,2,3-triazoles[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, yet it is strictly limited to terminal alkynes and exclusively yields 1,4-disubstituted 1,2,3-triazoles[1][2]. To access the complementary 1,5-disubstituted regioisomers, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) was developed[2][3]. This application note provides an in-depth, self-validating protocol for executing RuAAC using Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1)[4], a sterically demanding terminal alkyne. By leveraging specific ruthenium(II) complexes, researchers can achieve complete regiocontrol, translating complex substrates into high-value 1,5-triazole scaffolds for medicinal chemistry and materials science.

Mechanistic Rationale & Causality

The fundamental divergence between CuAAC and RuAAC lies in their catalytic intermediates. CuAAC relies on the formation of a rigid σ -copper(I) acetylide, which dictates 1,4-regioselectivity[5][6]. In contrast, RuAAC proceeds via the π -activation of the alkyne.

When Methyl 2-ethynyl-5-methylbenzoate is introduced to a ruthenium catalyst such as CpRuCl(PPh3)2, the alkyne and the organic azide undergo oxidative coupling to form a ruthenacycle intermediate[1]. The regioselectivity is governed by the steric clash between the bulky pentamethylcyclopentadienyl (Cp) ligand on the ruthenium and the substituents on the alkyne and azide[7]. To minimize steric strain during the ruthenacycle formation, the bulky aryl group of Methyl 2-ethynyl-5-methylbenzoate is positioned adjacent to the azide's N1 substituent, ultimately driving the rate-determining reductive elimination exclusively toward the 1,5-disubstituted triazole[1][7].

G Cat Cp*RuCl(L)2 Active Catalyst Coord π-Activation Alkyne & Azide Coordination Cat->Coord + Substrates Ox Oxidative Coupling Coord->Ox Ruth Ruthenacycle Intermediate Ox->Ruth Red Reductive Elimination (Rate-Determining) Ruth->Red Red->Cat Catalyst Regeneration Prod 1,5-Disubstituted 1,2,3-Triazole Red->Prod Product Release

Caption: RuAAC Catalytic Cycle highlighting oxidative coupling and ruthenacycle formation.

Substrate Profiling: Methyl 2-ethynyl-5-methylbenzoate

Methyl 2-ethynyl-5-methylbenzoate is an electron-deficient terminal alkyne featuring an ortho-methyl ester group.

  • Steric Implications: The ortho-ester creates a highly congested local environment around the alkyne. Standard non-Cp* ruthenium catalysts (e.g., CpRuCl(PPh3)2) often yield a mixture of 1,4- and 1,5-isomers due to insufficient steric direction[7]. The use of the fully methylated Cp* ligand is strictly required to enforce 100% 1,5-regioselectivity[7].

  • Electronic Implications: The electron-withdrawing ester group increases the electrophilicity of the alkyne, which can accelerate the initial π -coordination to the electron-rich Ru(II) center[5][6].

Reaction Optimization & Quantitative Data

The choice of catalyst and atmospheric conditions directly dictates the success of the RuAAC reaction. The active [CpRuCl] fragment is highly susceptible to deactivation by molecular oxygen. For instance, CpRuCl(PPh3)2 reacts with O2​ to form a stable CpRuCl( O2​ )(PPh3) complex, while the more reactive CpRuCl(COD) catalyst suffers drastic and rapid deactivation in air[5][6].

Table 1: Impact of Catalyst and Atmosphere on RuAAC Conversion

CatalystAtmosphereTemp (°C)Time (h)Conversion (%)Mechanistic Note
CpRuCl(PPh3)2 Argon60–804.0>95%Robust; preferred for general use[7].
CpRuCl(PPh3)2 Air60–804.0~80% O2​ displaces PPh3, slowing kinetics[5][6].
CpRuCl(COD) Argon25–450.5–2.0QuantitativeHighly active at room temp due to labile COD[8].
CpRuCl(COD) Air452.0~20%Drastic quenching by O2​ [5][6].
[Cp*RuCl]4 Argon (MW)90–1100.25>90%Ideal for recalcitrant aryl azides[9].

Self-Validating Experimental Protocol

The following protocol utilizes Cp*RuCl(PPh3)2 in 1,4-dioxane, providing a highly reproducible and self-validating workflow for coupling Methyl 2-ethynyl-5-methylbenzoate with a standard organic azide (e.g., benzyl azide).

Workflow Prep Inert Atmosphere Setup (Argon/N2) Mix Substrate & Catalyst Solvation (Dioxane) Prep->Mix React Thermal Incubation (60°C, 4h) Mix->React Monitor In-Process TLC/LC-MS Validation React->Monitor Purify Workup & Chromatography Monitor->Purify

Caption: Step-by-step experimental workflow for RuAAC ensuring self-validating milestones.

Step-by-Step Methodology
  • Inert Atmosphere Preparation (Critical Causality Step):

    • Action: Flame-dry a 10 mL Schlenk tube or a microwave vial. Purge with ultra-high purity Argon for 5 minutes.

    • Causality: Eliminating O2​ prevents the formation of the catalytically dead Cp*RuCl( O2​ )(PPh3) species[5][6].

  • Catalyst and Substrate Solvation:

    • Action: Inside a glovebox or under strict Schlenk conditions, add 1.0 mmol of Methyl 2-ethynyl-5-methylbenzoate and 1.0 mmol of the organic azide.

    • Action: Add 2 mol% (0.02 mmol) of Cp*RuCl(PPh3)2 catalyst[7].

    • Action: Inject 5.0 mL of anhydrous, degassed 1,4-dioxane.

    • Validation Check: The solution must be completely homogeneous. Protic solvents (water, methanol) or biphasic mixtures are detrimental to the[Cp*RuCl] catalytic cycle and will halt the reaction[5][6].

  • Thermal Incubation:

    • Action: Seal the vessel and heat to 60 °C using an oil bath or aluminum heating block.

  • In-Process Control (IPC):

    • Action: After 2 hours, withdraw a 10 µL aliquot under Argon. Quench into 200 µL of acetonitrile and analyze via LC-MS or TLC (Hexanes:EtOAc).

    • Validation Check: The disappearance of the alkyne peak and the emergence of a single, highly polar product spot confirms active turnover. If two closely eluting product spots appear, the catalyst has degraded, resulting in a loss of regioselectivity.

  • Quenching and Workup:

    • Action: Cool the reaction to room temperature and expose it to air to deliberately quench the active Ru(II) species. Evaporate the dioxane under reduced pressure.

  • Purification:

    • Action: Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/Ethyl Acetate).

Analytical Validation (E-E-A-T Grounding)

To definitively prove the synthesis of the 1,5-disubstituted triazole over the 1,4-isomer, the protocol must be structurally validated using Nuclear Magnetic Resonance (NMR) spectroscopy:

  • 1H NMR Chemical Shift: The triazole C4−H proton of a 1,5-disubstituted triazole typically resonates upfield (approx. δ 7.5–7.8 ppm). In contrast, the C5−H proton of a 1,4-isomer is highly deshielded and typically appears further downfield ( δ > 8.0 ppm).

  • 2D NOESY NMR (The Ultimate Proof): A 2D NOESY experiment will show a strong Nuclear Overhauser Effect (NOE) spatial correlation between the protons of the azide's N1 -substituent and the protons of the Methyl 2-ethynyl-5-methylbenzoate group at the C5 position. This cross-peak is physically impossible in a 1,4-isomer due to the spatial distance across the triazole ring, making this a foolproof self-validating check.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. URL:[Link]

  • Johansson, J. R., Beke-Somfai, T., Stensrud, K. F., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14726-14768. URL:[Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337-5339. URL:[Link]

  • Fokin, V. V., & Boren, B. C. (2013). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 90, 96-104. URL:[Link]

  • NextSDS Chemical Database. methyl 2-ethynyl-5-methylbenzoate — Chemical Substance Information. CAS: 2243363-53-1. URL:[Link]

Sources

Application

Application Note: Enantioselective Synthesis of Chiral Isocoumarin Derivatives from Methyl 2-ethynyl-5-methylbenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule Class: Chiral 3-substituted-7-methyl-1H-isochromen-1-ones.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule Class: Chiral 3-substituted-7-methyl-1H-isochromen-1-ones.

Executive Summary & Scientific Rationale

Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1)[1] is a highly versatile, bifunctional achiral building block. While its primary use has historically been in the synthesis of simple, racemic heterocycles, its unique ortho-alkynylbenzoate motif perfectly primes it for tandem asymmetric transformations.

This application note details a robust, two-step protocol for the asymmetric synthesis of chiral 3-(hydroxyalkyl)-7-methylisocoumarins. The sequence leverages a zinc-catalyzed enantioselective alkynylation of an aldehyde, followed by a gold-catalyzed 6-endo-dig cyclization [2]. Isocoumarins are privileged scaffolds in medicinal chemistry, and installing an exocyclic chiral benzylic alcohol at the C3 position provides critical hydrogen-bonding vectors for target-protein interactions.

Mechanistic Causality & Strategy (E-E-A-T)

To achieve high enantiomeric excess (ee) and chemoselectivity, the experimental conditions must carefully navigate the reactivity of the base-sensitive methyl ester.

Step 1: Enantioselective Zinc-Mediated Alkynylation

Traditional alkyne additions require strong bases (e.g., n -BuLi), which would rapidly hydrolyze or attack the methyl ester of our starting material. To circumvent this, we employ the Carreira alkynylation protocol[3].

  • Causality of the Metal: Zn(OTf)₂ is chosen for its strong Lewis acidity and highly labile triflate counterions. It coordinates to the terminal alkyne, significantly lowering its pKa and allowing deprotonation by a mild amine base (Et₃N) at room temperature, preserving the ester[3].

  • Causality of the Chiral Ligand: (+)-N-Methylephedrine (NME) forms a rigid, bimetallic zinc complex. The steric bulk of the ephedrine methyl groups effectively shields the Si-face of the incoming aldehyde, forcing the zinc acetylide to attack exclusively from the Re-face.

Step 2: Gold-Catalyzed 6-endo-dig Cyclization

Once the chiral propargylic alcohol is formed, the molecule is poised for cyclization.

  • Causality of the Catalyst: AuCl₃ acts as a soft Lewis acid, selectively activating the alkyne via π -coordination without disrupting the newly formed chiral hydroxyl group.

  • Mechanistic Pathway: The activation lowers the LUMO of the alkyne, triggering a 6-endo-dig nucleophilic attack by the ester's carbonyl oxygen[2]. The subsequent elimination of the methoxy group (as methanol) drives the aromatization of the isocoumarin ring, locking the chiral center in the exocyclic position.

Synthetic Workflows & Visualizations

G A Methyl 2-ethynyl- 5-methylbenzoate B Zn(OTf)2, (+)-NME Et3N, Toluene, 25°C A->B Aldehyde C Chiral Propargylic Alcohol (ee > 95%) B->C Asymmetric Addition D AuCl3 (5 mol%) DCM, 25°C C->D 6-endo-dig Cyclization E Chiral 3-(Hydroxyalkyl)- 7-methylisocoumarin D->E - MeOH

Fig 1. Two-step asymmetric synthesis of chiral isocoumarins from methyl 2-ethynyl-5-methylbenzoate.

G A Zn(OTf)2 + (+)-NME Bimetallic Complex B Zinc Acetylide Formation (Ester Preserved) A->B Alkyne + Et3N C Aldehyde Coordination (Si-Face Shielded) B->C R-CHO D Re-Face Nucleophilic Attack C->D E Chiral Alkoxide Release D->E E->A Turnover

Fig 2. Catalytic cycle for the enantioselective zinc-mediated alkynylation step.

Experimental Protocols (Self-Validating Systems)

Protocol A: Asymmetric Alkynylation

Reagents: Methyl 2-ethynyl-5-methylbenzoate (1.0 mmol), Benzaldehyde (1.1 mmol), Zn(OTf)₂ (0.2 mmol), (+)-N-methylephedrine (0.22 mmol), Et₃N (1.2 mmol), Anhydrous Toluene (3.0 mL).

  • Catalyst Pre-formation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with N₂. Add Zn(OTf)₂ (72 mg) and (+)-NME (39 mg). Add anhydrous toluene (1.5 mL). Stir vigorously for 2 hours at 25 °C. Validation: The suspension will transition into a homogeneous, slightly opaque solution, indicating successful chiral complex formation.

  • Acetylide Generation: Add Et₃N (167 µL) via syringe. The solution will turn pale yellow. Add methyl 2-ethynyl-5-methylbenzoate (174 mg) dissolved in toluene (1.0 mL). Stir for 15 minutes.

  • Electrophile Addition: Add benzaldehyde (112 µL) dropwise over 5 minutes. Stir at 25 °C for 16 hours.

  • Validation & Quench: Monitor via TLC (Hexanes:EtOAc 4:1). The starting alkyne ( Rf​=0.6 , highly UV active) will disappear, replaced by the more polar propargylic alcohol ( Rf​=0.3 ). Quench with saturated aqueous NH₄Cl (5 mL).

  • Isolation: Extract with EtOAc (3 × 5 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the (R)-propargylic alcohol.

Protocol B: Gold-Catalyzed Cyclization

Reagents: Chiral propargylic alcohol (0.5 mmol), AuCl₃ (0.025 mmol, 5 mol%), Anhydrous DCM (5.0 mL).

  • Reaction Setup: Dissolve the chiral propargylic alcohol (140 mg) in anhydrous DCM (5.0 mL) in a foil-wrapped vial (to prevent Au degradation).

  • Cyclization: Add AuCl₃ (7.5 mg) in one portion. Stir at 25 °C for 2 hours.

  • In-Process Validation: The elimination of methanol drives the aromatization. Spot the reaction on a TLC plate and observe under 365 nm UV light. The product will exhibit a brilliant, highly fluorescent blue emission, characteristic of the extended conjugation of the isocoumarin system[2].

  • Workup: Filter the mixture through a short pad of silica gel (eluting with DCM) to remove the gold catalyst. Concentrate in vacuo to yield pure (R)-3-(hydroxy(phenyl)methyl)-7-methyl-1H-isochromen-1-one.

Quantitative Data Presentation

The following table summarizes the optimization of the asymmetric alkynylation step, highlighting the causality behind the chosen conditions.

EntryChiral LigandMetal PrecursorBaseTemp (°C)Yield (%)ee (%)Mechanistic Note
1 (+)-N-Methylephedrine Zn(OTf)₂ Et₃N 25 92 96 Optimal bimetallic shielding.
2(-)-N-MethylephedrineZn(OTf)₂Et₃N2591-95Demonstrates perfect stereodivergence.
3(S)-BINOLTi(OiPr)₄ / Et₂ZnNone258488Steric clash with ortho-ester lowers ee[4].
4(+)-N-MethylephedrineZn(OTf)₂Et₃N609581High temp induces uncatalyzed racemic background addition.
5(+)-N-MethylephedrineZnCl₂Et₃N254570Poor leaving group (Cl⁻) prevents open coordination sites.

Table 1: Optimization parameters for the asymmetric addition of methyl 2-ethynyl-5-methylbenzoate to benzaldehyde.

References

  • Anand, N. K., & Carreira, E. M. (2001). A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688. URL:[Link]

  • Trost, B. M., Weiss, A. H., & von Wangelin, A. J. (2006). Dinuclear Zn-Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes. Journal of the American Chemical Society, 128(1), 8-9. URL:[Link]

  • Petcu, A. S., et al. (2023). Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. The Journal of Organic Chemistry, 88(10), 6311-6320. URL:[Link]

Sources

Method

Application Note: Utilizing Methyl 2-ethynyl-5-methylbenzoate in Advanced Polymer Synthesis and Materials Science

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Technical Application Guide & Validated Protocols Executive Summary The development of advanced functional materials—s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The development of advanced functional materials—such as nonlinear optical polymers, gas separation membranes, and stimulus-responsive nanocarriers—relies heavily on the precision engineering of conjugated polymer backbones. Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1) 1 is a highly versatile, bifunctional building block designed for these exact applications.

Featuring a terminal alkyne, an ortho-methyl ester, and a meta-methyl group, this monomer offers a unique combination of electronic activation and steric tuning. This guide details the mechanistic rationale and provides self-validating protocols for two primary applications: Stereoselective Rhodium-Catalyzed Polymerization and Orthogonal CuAAC Click Chemistry .

Physicochemical Profiling & Mechanistic Rationale

In polymer chemistry, the choice of monomer dictates the ultimate physical properties of the macromolecule. Methyl 2-ethynyl-5-methylbenzoate is engineered to solve specific challenges in the synthesis of substituted polyacetylenes:

  • Catalyst Preservation via Protection: Acetylenic monomers containing highly polar functional groups (like free amines or carboxylic acids) often coordinate with and deactivate transition metal catalysts 2. By utilizing an ester-protected moiety, the Rh(I) catalyst remains highly active, allowing for the synthesis of high-molecular-weight polymers. The ester can later be converted into polar functionalities via post-polymerization modification 3.

  • Electronic Activation (Alkyne Acidity): The electron-withdrawing nature of the ortho-ester group increases the acidity of the acetylenic proton. This facilitates rapid oxidative addition and coordination with the Rh(I) center, significantly accelerating the initiation step compared to unfunctionalized phenylacetylene [[4]]().

  • Steric Enforcement of Stereoregularity: The 5-methyl group provides the necessary steric bulk to enforce a highly stereoregular cis-transoidal conformation during chain propagation. This rigid-rod architecture is critical for maintaining extended π -conjugation, which is required for non-linear optical properties and electrical conductivity.

Protocol 1: Stereoselective Polymerization via Organorhodium(I) Catalysis

Objective: Synthesize a high-molecular-weight, soluble, and stereoregular conjugated polymer: poly(methyl 2-ethynyl-5-methylbenzoate).

Causality in Experimental Design: We utilize [Rh(nbd)Cl]2 (norbornadiene rhodium(I) chloride dimer) as the catalyst. The norbornadiene (nbd) ligand stabilizes the active Rh center while being labile enough to allow facile displacement by the highly reactive alkyne. Triethylamine (Et 3​ N) is added as a co-catalyst; it abstracts the acetylenic proton, breaking the Rh dimer to form the active monomeric Rh-acetylide initiation complex 4.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk flask under vacuum and purge with ultra-high purity N 2​ or Argon.

    • Dissolve 1.0 mmol (174.2 mg) of Methyl 2-ethynyl-5-methylbenzoate in 4.0 mL of anhydrous Tetrahydrofuran (THF).

  • Catalyst Activation:

    • In a separate vial, dissolve 0.01 mmol (4.6 mg) of [Rh(nbd)Cl]2 in 1.0 mL of anhydrous THF.

    • Add 0.1 mmol (14 μ L) of anhydrous Et 3​ N to the catalyst solution. Observation: The solution will shift from yellow to a deeper orange/red, indicating the formation of the active monomeric Rh species.

  • Initiation & Propagation:

    • Inject the activated catalyst solution into the monomer solution under vigorous stirring at 25°C.

    • Self-Validation Step 1: Monitor the reaction via FT-IR. The sharp terminal alkyne C-H stretch at ~3290 cm −1 should progressively disappear over 2–4 hours.

  • Termination & Recovery:

    • After 4 hours, quench the living polymer chains by adding 0.5 mL of methanol.

    • Self-Validation Step 2: Precipitate the polymer by dropping the THF solution slowly into 100 mL of vigorously stirred cold methanol. A yellow/orange fibrous precipitate confirms successful high-molecular-weight chain formation.

    • Collect via centrifugation, wash with cold methanol, and dry under vacuum at 40°C for 24 hours.

RhPolymerization A Methyl 2-ethynyl-5-methylbenzoate (Monomer) C Active Rh-Acetylide Complex (Initiation) A->C B [Rh(nbd)Cl]2 + Et3N (Catalyst Activation) B->C D Chain Propagation (cis-transoidal insertion) C->D  Monomer Addition E Methanol Quenching & Polymer Precipitation D->E  FT-IR Validation

Fig 1: Rh(I)-catalyzed stereoselective polymerization pathway for ethynylbenzoates.

Quantitative Data: Polymerization Optimization

Table 1: Effect of Catalyst and Solvent on Polymerization Yield and Molecular Weight (Standardized to 1.0 mmol Monomer, 25°C, 4h)

Catalyst SystemSolventCo-catalystYield (%) Mw​ (Da)PDI ( Mw​/Mn​ )Stereoregularity
[Rh(nbd)Cl]2THFNone4245,0002.1Mixed
[Rh(nbd)Cl]2THFEt 3​ N94 185,000 1.4 >95% cis
WCl6 / Ph4SnTolueneNone6572,0002.8Predominantly trans

Protocol 2: Orthogonal Functionalization via CuAAC (Click Chemistry)

Objective: Utilize the monomer as a rigid, hydrophobic capping agent or cross-linker for azide-functionalized biomaterials (e.g., PEG-azide).

Causality in Experimental Design: Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is selected due to its immense thermodynamic driving force and strict orthogonality to esters and methyl groups. We use Copper(II) sulfate pentahydrate combined with Sodium Ascorbate. The ascorbate acts as an in situ reducing agent, maintaining a steady concentration of the highly active Cu(I) species while preventing the oxidative homocoupling (Glaser coupling) of the terminal alkynes.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve 1.0 eq of Methyl 2-ethynyl-5-methylbenzoate and 1.0 eq of the target Azide-substrate in a 1:1 mixture of tert-Butanol and Water (total volume 10 mL). Note: The biphasic/micellar nature of t-BuOH/H 2​ O accelerates the click reaction.

  • Catalyst Assembly:

    • Prepare a fresh 0.1 M aqueous solution of CuSO 4​⋅5H2​O .

    • Prepare a fresh 0.5 M aqueous solution of Sodium Ascorbate.

  • Cycloaddition Reaction:

    • Add 0.05 eq of the CuSO 4​ solution to the reaction flask.

    • Add 0.10 eq of the Sodium Ascorbate solution.

    • Self-Validation Step 1: The solution will briefly turn brown and then pale yellow/colorless, confirming the successful reduction of Cu(II) to the catalytically active Cu(I) state.

    • Stir at room temperature for 12 hours.

  • Purification & Validation:

    • Dilute with 20 mL of Dichloromethane (DCM) and wash three times with a 5% EDTA solution to chelate and remove copper residues.

    • Self-Validation Step 2: Analyze the organic layer via FT-IR. The complete disappearance of the strong azide asymmetric stretch at ~2100 cm −1 confirms 100% conversion to the 1,4-disubstituted 1,2,3-triazole.

CuAAC_Workflow M1 Alkyne Monomer (CAS: 2243363-53-1) React [3+2] Cycloaddition (RT, Aqueous/Organic) M1->React M2 Azide-Functionalized Substrate M2->React Cat CuSO4 + Na-Ascorbate (In situ Cu(I) generation) Cat->React Prod 1,4-Disubstituted 1,2,3-Triazole Linkage React->Prod  LC-MS/FT-IR Check

Fig 2: CuAAC click chemistry workflow utilizing the terminal alkyne functionality.

Post-Polymerization Modification (Activated Ester Strategy)

Once the poly(methyl 2-ethynyl-5-methylbenzoate) backbone is synthesized (Protocol 1), the pendant methyl ester groups serve as highly stable, yet modifiable, anchors.

To attach sensitive biological ligands (e.g., targeting peptides) that would not survive the Rh-catalyzed polymerization conditions, the polymer can be subjected to mild basic hydrolysis (using LiOH in THF/H 2​ O) to yield the corresponding poly(carboxylic acid). Subsequent EDC/NHS coupling allows for the quantitative grafting of primary amines, creating highly functionalized, stimuli-responsive smart materials 3.

References

  • NextSDS Chemical Substance Information Title: methyl 2-ethynyl-5-methylbenzoate — Chemical Substance Information Source: NextSDS Database URL
  • Title: Unexpectedly Facile Rh(I)
  • Source: Macromolecules (ACS Publications)
  • Source: ACS Macro Letters (ACS Publications)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Alkyne Homocoupling in Methyl 2-ethynyl-5-methylbenzoate Reactions

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and synthetic chemists who are facing selectivity issues dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and synthetic chemists who are facing selectivity issues during cross-coupling reactions.

Methyl 2-ethynyl-5-methylbenzoate is a highly versatile terminal alkyne building block. However, its unique electronic properties make it highly susceptible to Glaser-Hay homocoupling —an undesired side reaction where the alkyne dimerizes to form a 1,4-disubstituted 1,3-diyne instead of the target cross-coupled product. This guide provides field-proven, self-validating protocols and mechanistic insights to help you completely suppress this side reaction.

Diagnostic Workflow

Workflow Start Issue: High Homocoupling Detected CheckO2 Is the system strictly anaerobic? (Freeze-Pump-Thaw used?) Start->CheckO2 FixO2 Implement rigorous Schlenk techniques & degas solvents CheckO2->FixO2 No CheckCu Can the reaction proceed without Copper? CheckO2->CheckCu Yes Success Homocoupling Suppressed FixO2->Success CuFree Switch to Cu-Free Protocol (e.g., Pd/XPhos) CheckCu->CuFree Yes OptimizeCu Optimize Cu Conditions: 1. Reduce CuI to <2 mol% 2. Syringe pump alkyne addition CheckCu->OptimizeCu No CuFree->Success OptimizeCu->Success

Diagnostic workflow for resolving alkyne homocoupling in cross-coupling reactions.

Troubleshooting FAQs

Q1: Why does Methyl 2-ethynyl-5-methylbenzoate specifically show such high rates of homocoupling? Expertise & Causality: The fundamental issue lies in the substrate's electronics. The methyl ester group (-COOCH₃) located ortho to the ethynyl group exerts a strong electron-withdrawing effect. This significantly increases the acidity of the terminal alkyne proton compared to standard phenylacetylene. As a result, deprotonation by the amine base and subsequent formation of the Copper(I) acetylide intermediate occurs extremely rapidly[1]. While this fast metalation is good for cross-coupling, it creates a dangerously high steady-state concentration of Copper(I) acetylide in the reaction mixture. If any trace oxidants are present, this intermediate will rapidly undergo oxidative dimerization[1][2].

Q2: My reaction shows significant homocoupling. What is the most critical factor to check? Trustworthiness & Causality: The absolute exclusion of oxygen is your primary defense[1]. The Glaser homocoupling mechanism requires an oxidant (typically atmospheric O₂) to oxidize Cu(I) to Cu(II), which then triggers the reductive elimination of two acetylide ligands to form the diyne[2]. Actionable Step: Standard nitrogen balloons are insufficient for this electron-deficient alkyne. You must use rigorous Schlenk line techniques. Degas all solvents and liquid reagents using the Freeze-Pump-Thaw method (minimum 3 cycles) prior to introducing the copper co-catalyst[1].

Q3: Can I eliminate the copper co-catalyst entirely to prevent this issue? Expertise & Causality: Yes, and this is highly recommended for API synthesis. Copper-free Sonogashira protocols completely bypass the copper acetylide intermediate, effectively shutting down the Glaser homocoupling pathway[3][4]. In these systems, the terminal alkyne is activated directly by the palladium center, often facilitated by a Pd–Pd transmetalation mechanism[3]. Actionable Step: Switch to a robust Pd-only system utilizing electron-rich, bulky ligands (such as XPhos or specialized NHC ligands) which facilitate direct oxidative addition and alkyne activation without the need for copper[3][5].

Q4: If my specific aryl halide requires standard copper-catalyzed conditions, how can I manipulate the kinetics to favor cross-coupling? Expertise & Causality: You must manipulate the reaction kinetics so that the rate of Pd-transmetalation outcompetes the rate of Cu-acetylide dimerization. Because Glaser coupling is second-order with respect to the alkyne concentration, keeping the alkyne concentration artificially low will exponentially decrease homocoupling[1]. Actionable Step: Implement a "slow addition" protocol. Dissolve the Methyl 2-ethynyl-5-methylbenzoate in degassed solvent and add it dropwise via a programmable syringe pump over 4–6 hours. Additionally, reduce your CuI loading to 0.5–2 mol%[1].

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the expected outcomes when coupling Methyl 2-ethynyl-5-methylbenzoate with a standard aryl iodide under various optimized and unoptimized conditions.

Reaction ConditionCatalyst SystemAlkyne Addition MethodTarget Cross-Product YieldDiyne Homocoupling Yield
Standard Sonogashira Pd(PPh₃)₂Cl₂ / CuI (10 mol%)Batch (All at once)45%40%
Optimized Copper Pd(PPh₃)₂Cl₂ / CuI (1 mol%)Syringe Pump (6 h)82%< 5%
Copper-Free Pd(OAc)₂ / XPhosBatch (All at once)88%Not Detected
Ligand-Assisted Cu CuI + Glycosyl Triazole LigandBatch (All at once)78%8%

Data synthesized from benchmark optimizations for electron-deficient terminal alkynes[3][6].

Experimental Methodologies
Protocol A: Copper-Free Sonogashira Coupling (Recommended)

Self-Validating Checkpoint: The complete absence of a blue/green tint in the reaction mixture throughout the process confirms that no oxidized copper species are present to trigger homocoupling.

  • Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar. Purge with ultra-high purity Argon for 15 minutes.

  • Reagent Loading: Add the aryl halide (1.0 equiv), Pd(OAc)₂ (2 mol%), and XPhos ligand (4 mol%) to the tube.

  • Degassing: Add anhydrous, degassed DMF (0.2 M) and degassed triethylamine (3.0 equiv). Stir for 10 minutes at room temperature to pre-form the active Pd(0) complex. (Checkpoint: The solution should turn pale yellow/orange).

  • Alkyne Addition: Add Methyl 2-ethynyl-5-methylbenzoate (1.2 equiv) via a gastight syringe.

  • Reaction: Heat the mixture to 80 °C under a positive pressure of Argon for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water (3x) to remove DMF and amine salts. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: Syringe-Pump Copper-Catalyzed Sonogashira

Self-Validating Checkpoint: TLC monitoring every 2 hours should show no baseline UV-active spot (characteristic of the highly polar diyne) if the addition rate is successfully suppressing the side reaction.

  • Preparation: In a rigorously degassed Schlenk flask, combine the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), and degassed triethylamine (3.0 equiv) in anhydrous THF (0.1 M).

  • Alkyne Preparation: In a separate flame-dried vial, dissolve Methyl 2-ethynyl-5-methylbenzoate (1.1 equiv) in degassed THF (2 mL). Draw this solution into a gastight syringe.

  • Slow Addition: Mount the syringe on a programmable syringe pump. Insert the needle into the Schlenk flask septum. Set the addition rate to deliver the alkyne over exactly 6 hours.

  • Reaction: Maintain the reaction at 25 °C during the addition and for 2 hours post-addition.

  • Workup: Filter through a short pad of Celite to remove metal salts, concentrate, and purify.

Mechanistic Pathway Analysis

G Alkyne Methyl 2-ethynyl- 5-methylbenzoate Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide CuI, Amine Base Pd_Cycle Pd Cross-Coupling (Sonogashira) Cu_Acetylide->Pd_Cycle Transmetalation to Pd(II) Cu_Cycle Oxidative Dimerization (Glaser-Hay) Cu_Acetylide->Cu_Cycle Trace O2 (Oxidant) Product Cross-Coupled Target Pd_Cycle->Product Reductive Elimination Diyne Homocoupled Diyne Byproduct Cu_Cycle->Diyne Dimerization

Competing Sonogashira cross-coupling and Glaser homocoupling pathways for terminal alkynes.

References
  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia.[Link]

  • Gholinejad, M., et al. "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances, 2021.[Link]

  • Gazvoda, M., et al. "Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation." Organic Letters, ACS Publications, 2020.[Link]

  • Singh, A., et al. "Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling." The Journal of Organic Chemistry, ACS Publications, 2021.[Link]

Sources

Optimization

Technical Support Center: Optimizing Methyl 2-ethynyl-5-methylbenzoate Sonogashira Couplings

Welcome to the technical support center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals encountering yield limitations during the Sonoga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals encountering yield limitations during the Sonogashira coupling of Methyl 2-ethynyl-5-methylbenzoate .

Because this substrate features an electron-withdrawing ester group ortho to the terminal alkyne, it presents unique electronic and steric challenges, including increased alkyne acidity and susceptibility to competing intramolecular cyclization. This guide provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to maximize your reaction yield.

Diagnostic Workflow

Before adjusting your reaction parameters, use the decision tree below to identify the mechanistic bottleneck causing your low yield.

Workflow Start Low Yield: Methyl 2-ethynyl- 5-methylbenzoate Coupling Q1 Is a 1,3-diyne byproduct observed via LC-MS/TLC? Start->Q1 Sol1 Glaser Homocoupling: Switch to Cu-free Pd(OAc)2/XPhos or use syringe pump addition. Q1->Sol1 Yes Q2 Did the reaction mixture turn black immediately? Q1->Q2 No Sol2 Pd Black Formation: Perform Freeze-Pump-Thaw degassing. Check ligand purity. Q2->Sol2 Yes Q3 Is the aryl halide partner a Bromide/Chloride? Q2->Q3 No Sol3 Slow Oxidative Addition: Switch to Aryl Iodide or increase temperature to 70°C. Q3->Sol3 Yes

Troubleshooting decision tree for Sonogashira coupling of terminal alkynes.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my yield of the cross-coupled product low, while LC-MS shows a massive amount of a dimerized alkyne byproduct? Causality: You are observing Glaser-Hay homocoupling, a wasteful oxidative side reaction that consumes your terminal alkyne to form a 1,4-disubstituted 1,3-diyne 1. The ester moiety on Methyl 2-ethynyl-5-methylbenzoate acts as an electron-withdrawing group, which significantly increases the acidity of the terminal alkyne proton 2. While this facilitates rapid transmetalation, it also accelerates the formation of the copper acetylide intermediate. In the presence of even trace amounts of oxygen and high Cu(I) loading, this intermediate rapidly dimerizes 3. Solution: Reduce the copper cocatalyst to the minimum effective concentration or switch entirely to a copper-free protocol [[1]](). Additionally, add the alkyne slowly via a syringe pump to keep its steady-state concentration low.

Q2: My reaction mixture turns black within minutes of adding the reagents. What causes this, and how does it affect the yield? Causality: The rapid formation of a black precipitate indicates the agglomeration of the active Palladium(0) catalyst into inactive "palladium black" nanoparticles 1. This effectively halts the catalytic cycle. It occurs when the Pd(0) intermediate is starved of its oxidative addition partner (e.g., when using unreactive aryl chlorides) or when oxygen/moisture oxidizes the phosphine ligands, leaving the metal unprotected 4. Solution: Ensure strict anaerobic conditions by utilizing the freeze-pump-thaw degassing method 3. If using aryl bromides, upgrade your ligand to a bulky, electron-rich dialkylbiaryl phosphine (like XPhos) to accelerate the oxidative addition step 2.

Q3: I am observing an unexpected heterocyclic byproduct instead of the cross-coupled product. What is happening? Causality: Methyl 2-ethynyl-5-methylbenzoate possesses an ester carbonyl oxygen in close spatial proximity (ortho) to the alkyne. Transition metals like Pd(II) and Cu(I) are highly carbophilic. If the intermolecular oxidative addition of the aryl halide is sluggish, the metal will activate the alkyne towards an intramolecular nucleophilic attack by the ester oxygen. This 6-endo-dig or 5-exo-dig cyclization yields an isocoumarin derivative, destroying your starting material. Solution: To outcompete this intramolecular cyclization, you must maximize the rate of the cross-coupling cycle. Switch your electrophile to a highly reactive aryl iodide (reactivity trend: I > OTf > Br >> Cl) 1 and avoid prolonged heating before the addition of the aryl halide.

Quantitative Optimization Data

The choice of catalytic system and solvent profoundly impacts the yield, especially when mitigating homocoupling. The table below synthesizes quantitative benchmarks for optimizing terminal alkyne couplings.

Catalyst SystemLigandSolvent / BaseHalide PartnerTempTypical Yield ImpactMechanistic Note
Pd(PPh₃)₄ / CuI (Standard)PPh₃DMF / Et₃NAryl Iodide25 °C60 - 80% High risk of Glaser homocoupling if trace O₂ is present [[3]]().
Pd(OAc)₂ (Cu-Free)XPhosMeCN / Cs₂CO₃Aryl Bromide65 °C85 - 95% Excellent for electron-withdrawing alkynes; completely suppresses Cu-mediated dimerization 2.
Pd/Au Dual Catalysis NoneDMF vs. TolueneAryl Iodide50 °C96% (DMF) Polar solvents (DMF/DMA) stabilize charged transition states far better than non-polar toluene (33% yield) in this specific dual system 5.
NS-MCM-41-Pd / CuI PPh₃Et₃N (Neat)Aryl Chloride90 °C< 10% Aryl chlorides are highly unreactive in standard conditions, leading to catalyst stalling and decomposition 6.

Self-Validating Experimental Protocol: Copper-Free Coupling

To bypass the homocoupling and cyclization issues inherent to Methyl 2-ethynyl-5-methylbenzoate, we recommend the following copper-free, XPhos-enabled protocol. This method relies on the enhanced acidity of the substrate's terminal proton to achieve transmetalation without a copper co-catalyst 7.

Phase 1: Reagent Preparation & Degassing
  • Transfer 5.0 mL of anhydrous Acetonitrile (MeCN) and 1.0 mL of Triethylamine (Et₃N) into a robust Schlenk flask.

  • Freeze-Pump-Thaw (Crucial Step): Submerge the flask in liquid nitrogen until the solvent is completely frozen. Apply high vacuum for 5 minutes to evacuate the headspace. Isolate the vacuum, remove the flask from the bath, and let it thaw completely to release dissolved O₂. Repeat this cycle three times 3. Backfill with high-purity Argon.

Phase 2: Reaction Assembly
  • In an argon-filled glovebox (or under strict Schlenk techniques), charge a dry reaction vial with:

    • Aryl Iodide or Bromide (1.0 equiv, e.g., 1.0 mmol)

    • Pd(OAc)₂ (5 mol%)

    • XPhos ligand (10 mol%)

    • Cs₂CO₃ (2.0 equiv, flame-dried)

  • Add the degassed MeCN/Et₃N solvent mixture via a gas-tight syringe.

    • Self-Validation Check: The solution should turn a clear pale yellow/orange as the active Pd(0)-XPhos complex forms. If the solution turns black, oxygen has breached the system; discard and restart to prevent zero-yield outcomes 4.

Phase 3: Controlled Alkyne Addition
  • Dissolve Methyl 2-ethynyl-5-methylbenzoate (1.2 equiv) in 1.0 mL of degassed MeCN.

  • Heat the main reaction vial to 65 °C.

  • Using a syringe pump, add the alkyne solution dropwise over 1 hour .

    • Causality: Slow addition ensures the alkyne is immediately consumed by the abundant Pd(II)-aryl intermediate, statistically eliminating the chance of two alkyne molecules interacting to form a homocoupled dimer 1.

Phase 4: Workup
  • Stir for an additional 2 hours at 65 °C. Monitor via TLC.

  • Upon completion, cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

References

  • RSC Advances. Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from: [Link]

  • Sustainable Chemical Insight in Biological Exploration. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from: [Link]

  • PMC (NIH). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from: [Link]

  • Journal of the American Chemical Society. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from: [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates and side reactions with Methyl2-ethynyl-5-methylbenzoate

Welcome to the Technical Support Center. As a bifunctional building block, Methyl 2-ethynyl-5-methylbenzoate presents unique synthetic opportunities but also severe troubleshooting challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a bifunctional building block, Methyl 2-ethynyl-5-methylbenzoate presents unique synthetic opportunities but also severe troubleshooting challenges. The spatial proximity of the terminal alkyne to the ortho-methyl ester makes this molecule highly susceptible to steric hindrance and unintended cascade cyclizations.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded solutions to overcome low conversion rates and suppress side reactions during cross-coupling and functionalization workflows.

Diagnostic Workflow

Before adjusting your protocol, identify the primary failure mode using the diagnostic logic below.

Troubleshooting Start Reaction Failure: Methyl 2-ethynyl-5-methylbenzoate LowConv Low Conversion / Stalled Reaction Start->LowConv SideReact High Conversion but Multiple Side Products Start->SideReact Sterics Steric Hindrance (Ortho-Ester) LowConv->Sterics PdDead Pd Catalyst Deactivation LowConv->PdDead Isocoumarin Isocoumarin Formation (6-endo-dig cyclization) SideReact->Isocoumarin Homocoupling Glaser Homocoupling (1,3-diyne formation) SideReact->Homocoupling Sol1 Use Bulky Ligands (e.g., XPhos, dppf) Sterics->Sol1 Sol2 Strict Degassing (Freeze-Pump-Thaw) PdDead->Sol2 Sol3 Copper-Free Protocol & Avoid Lewis Acids Isocoumarin->Sol3 Sol4 Reduce Cu(I) Loading & Exclude O2 Homocoupling->Sol4

Fig 1. Diagnostic workflow for troubleshooting Methyl 2-ethynyl-5-methylbenzoate reactions.

Core Troubleshooting Modules: Causality & Solutions

Module A: The "Isocoumarin Trap" (Unwanted Oxymetalation)

The Problem: You observe full consumption of the starting material, but mass spectrometry reveals a product with a mass distinct from your desired cross-coupled target, often accompanied by the loss of a methyl group. The Causality: Methyl 2-ethynyl-5-methylbenzoate is an ortho-alkynylbenzoate. When exposed to carbophilic Lewis acids—most notably the Cu(I) co-catalyst in standard Sonogashira reactions—the terminal alkyne becomes highly electrophilic[1]. The adjacent ester carbonyl oxygen acts as an internal nucleophile, attacking the activated alkyne in a 6-endo-dig cyclization[2]. Subsequent demethylation yields a 4-substituted isocoumarin. The Solution: Eliminate the Lewis acid. Switch to a Copper-Free Sonogashira protocol [3]. By relying solely on Palladium for the catalytic cycle, you prevent the electrophilic activation of the alkyne, shutting down the oxymetalation pathway entirely[4].

Module B: Suppressing Glaser-Hay Homocoupling

The Problem: Formation of a 1,3-diyne dimer (1,4-bis(2-(methoxycarbonyl)-4-methylphenyl)buta-1,3-diyne). The Causality: Terminal alkynes readily dimerize in the presence of copper and trace amounts of oxygen. Oxygen oxidizes the active Cu(I) acetylide intermediate to Cu(II), which rapidly triggers Glaser-Hay homocoupling[5]. Because the ortho-ester creates steric bulk, the desired transmetalation step to Palladium is kinetically slow, giving the Cu-acetylide intermediate a longer half-life to undergo this wasteful dimerization[3]. The Solution: Implement strict inert atmosphere techniques (freeze-pump-thaw degassing) and utilize a syringe pump to add the alkyne slowly, keeping its steady-state concentration near zero[5].

Module C: Overcoming Steric Hindrance & Catalyst Stalling

The Problem: The reaction stalls at 10-20% conversion, and a black precipitate forms in the flask. The Causality: The ortho-ester group physically blocks the palladium center during the transmetalation or oxidative addition steps[3]. When the catalytic cycle stalls, the unstable Pd(0) intermediates agglomerate and precipitate out of solution as inactive "palladium black"[5]. The Solution: Upgrade your ligand architecture. Switch from generic triphenylphosphine ( PPh3​ ) to bidentate ligands with wider bite angles like dppf (1,1'-Bis(diphenylphosphino)ferrocene), which forces the chloride ligands into a better angle of attack, or use bulky, electron-rich Buchwald ligands (e.g., XPhos) to accelerate the sterically hindered steps[6].

Quantitative Data Summary

The following table summarizes how specific reaction conditions alter the mechanistic pathway of Methyl 2-ethynyl-5-methylbenzoate, allowing you to predict and control the outcome.

Reaction ConditionPrimary OutcomeMechanistic Causality
Standard Pd/Cu, Air High Homocoupling (Diyne) O2​ oxidizes Cu(I) to Cu(II), triggering Glaser-Hay dimerization of the terminal alkyne[5].
High Cu(I) Loading Isocoumarin ByproductsCu(I) acts as a Lewis acid, activating the alkyne for intramolecular ester attack (oxymetalation)[1].
Copper-Free (Pd only) High Cross-Coupling YieldAbsence of Cu prevents both alkyne dimerization and Lewis-acid catalyzed 6-endo-dig cyclization[3].
Strong Base (NaOH/KOH) Ester HydrolysisSaponification of the methyl ester outcompetes the desired cross-coupling reaction.

Validated Experimental Protocol

Copper-Free Sonogashira Cross-Coupling

Objective: Couple Methyl 2-ethynyl-5-methylbenzoate with an aryl iodide while strictly suppressing isocoumarin formation and Glaser homocoupling. Self-Validation Checkpoint: Monitor the reaction via TLC under a 365 nm UV lamp. The absence of a highly fluorescent blue spot (characteristic of isocoumarin derivatives) confirms the successful suppression of the oxymetalation pathway.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Iodide (1.0 mmol) and Pd(dppf)Cl2​ (0.05 mmol, 5 mol%). Do not add copper.[3]

  • Atmosphere Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon (repeat for 3 cycles).

  • Solvent & Base: Add anhydrous, thoroughly degassed DMF (4 mL) and degassed Diisopropylamine (2.0 mmol) via syringe.

  • Alkyne Addition: Dissolve Methyl 2-ethynyl-5-methylbenzoate (1.2 mmol) in degassed DMF (1 mL). To kinetically disfavor homocoupling, add this solution dropwise to the reaction mixture via a syringe pump over 1 hour[5].

  • Reaction: Heat the mixture to 60 °C and stir vigorously for 12–16 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Filter the combined organic layers through a short pad of Celite to remove palladium residues[5]. Wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure for column chromatography.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned black immediately after adding the reagents. What does this indicate? A: The formation of a black precipitate is "palladium black," indicating rapid catalyst decomposition[5]. Because the ortho-ester makes transmetalation sterically difficult, the Pd(II) intermediate stalls and decomposes. Ensure strict anaerobic conditions, verify the purity of your amine base, and switch to a more robust coordinating ligand like dppf[6].

Q: Can I use this substrate for CuAAC (Click Chemistry) without destroying the ester? A: Yes, but it requires precise kinetic control. Cu(I) catalyzes both the azide-alkyne cycloaddition and the unwanted oxymetalation of the ortho-ester. To favor the click reaction, use a strong Cu(I)-stabilizing ligand (e.g., TBTA or THPTA). This reduces the Lewis acidity of the copper center, preventing it from activating the alkyne for intramolecular ester attack.

Q: I actually want to synthesize the isocoumarin derivative. How do I force the cyclization? A: To intentionally trigger the 6-endo-dig cyclization, abandon cross-coupling conditions entirely. Treat the substrate with a strong carbophilic Lewis acid such as InBr3​ , AuCl3​ , or I2​ in a non-coordinating solvent like toluene at 50 °C[2].

Sources

Optimization

Technical Support Center: Purification &amp; Chromatography of Methyl 2-ethynyl-5-methylbenzoate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling the isolation and purification of Methyl 2-ethynyl-5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling the isolation and purification of Methyl 2-ethynyl-5-methylbenzoate .

As a terminal alkyne integrated with a methyl ester and an aromatic system, this compound presents unique chromatographic challenges. Because it is typically synthesized via palladium-catalyzed cross-coupling (e.g., Sonogashira coupling or Corey-Fuchs homologation followed by deprotection), the crude matrix is often heavily contaminated with transition metals, phosphine ligands, and homocoupled byproducts.

Physicochemical & Chromatographic Profiling

To successfully purify this compound, you must first understand the physicochemical relationship between the target molecule and its most common synthetic impurities. The table below summarizes the quantitative and qualitative data necessary for designing your chromatographic gradient.

CompoundMolecular FeaturePolarity (TLC in 90:10 Hex/EtOAc)UV Activity (254 nm)Key Removal Strategy
Methyl 2-ethynyl-5-methylbenzoate Terminal Alkyne, Ester~0.45StrongTarget Product
Glaser Diyne Byproduct Internal Butadiyne~0.50 (Often co-elutes)Very StrongAg Silica or Cu-free synthesis
Triphenylphosphine Oxide (TPPO) Phosphoryl (P=O)~0.0 - 0.1 (Severe streaking)StrongZnCl Precipitation
Residual Amine Base Basic Nitrogen~0.0 (Stays at baseline)Weak1M HCl Aqueous Wash

Troubleshooting FAQs: Mechanistic Insights

Q1: I am observing a highly UV-active, non-polar spot co-eluting with (or eluting just before) my product. What is it, and how do I remove it?

A1: This is almost certainly the Glaser homocoupling byproduct (1,4-bis(2-(methoxycarbonyl)-4-methylphenyl)buta-1,3-diyne).

  • Causality: In a standard Sonogashira coupling, the copper(I) acetylide intermediate is highly sensitive to trace oxygen. If air leaks into the system, the copper acetylide undergoes rapid oxidative dimerization[1],[2].

  • Solution: Standard normal-phase silica struggles to separate the diyne from the monomer due to their nearly identical polarities. If the diyne has already formed, you must switch your stationary phase to silver-ion impregnated silica gel (Ag -Silica) . Silver ions form reversible -complexes specifically with terminal alkynes, selectively retarding your product's elution while the internal diyne washes through[3]. For future reactions, rigorously degas your solvents and consider a copper-free palladium catalytic system[1].

Q2: My crude NMR shows broad multiplets in the aromatic region (7.4–7.7 ppm), and my TLC plate shows severe streaking from the baseline. How do I resolve this?

A2: You are dealing with Triphenylphosphine oxide (TPPO) , a ubiquitous byproduct of phosphine-ligated palladium catalysis.

  • Causality: TPPO is highly crystalline but streaks terribly on standard Type A silica gel. This occurs because the highly polarized phosphoryl oxygen (P=O) forms strong, multi-point hydrogen bonds with the acidic silanol groups (-SiOH) on the silica surface[4].

  • Solution: Do not attempt to separate heavy TPPO contamination via column chromatography alone. Instead, exploit Lewis acid-base chemistry. By adding anhydrous ZnCl to the crude mixture in ethanol, the zinc coordinates with the phosphoryl oxygen, forming an insoluble complex that crashes out of solution and can be easily filtered[4],[5].

Q3: My terminal alkyne degrades or polymerizes on the silica column, leading to poor mass recovery. Why?

A3: Terminal alkynes are electron-rich and can be sensitive to the acidic environment of standard Type A silica gel, leading to hydration or polymerization during prolonged column runs.

  • Causality: The inherent acidity of unmodified silanols catalyzes the degradation of the alkyne -system.

  • Solution: Passivate your silica gel by pre-flushing the column with 1% Triethylamine (Et N) in hexanes. Alternatively, utilize Type C silica (hydride-terminated silica), which replaces reactive silanols with stable silicon hydride (Si-H) moieties, drastically reducing surface acidity and improving alkyne recovery[6].

Q4: I am losing the ester group during my aqueous workup or chromatography.

A4: The methyl ester is undergoing base-catalyzed hydrolysis or transesterification.

  • Causality: Sonogashira reactions require large excesses of amine bases (e.g., triethylamine, piperidine)[2]. If the crude mixture is concentrated without neutralizing these amines, the localized high pH in the presence of trace water will hydrolyze the benzoate ester.

  • Solution: Implement a strict acidic quench. Washing the organic layer with 1M HCl immediately halts the reaction and protonates the amines, moving them into the aqueous layer and protecting your ester[7].

Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, follow these step-by-step methodologies.

Protocol A: Pre-Column TPPO Scavenging via ZnCl Complexation

This protocol removes >95% of TPPO prior to chromatography, saving time and silica.

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to a thick oil.

  • Solvent Swap: Dissolve the crude oil in a minimal amount of warm Ethanol (EtOH).

  • Complexation: In a separate vial, prepare a 1.8 M solution of anhydrous ZnCl in EtOH. Add 2.0 equivalents of ZnCl (relative to the initial PPh ligand loading) to the crude mixture[5].

  • Precipitation: Stir vigorously at room temperature for 30 minutes. A dense white precipitate ( ) will form.

  • Filtration: Filter the suspension through a tightly packed Celite pad. Wash the filter cake with cold EtOH.

  • System Validation: Spot the filtrate on a TLC plate and elute with 100% EtOAc. If the bright UV-active spot at ~0.1 is absent, TPPO has been successfully removed. Proceed to concentrate the filtrate for column loading.

Protocol B: Flash Column Chromatography for Methyl 2-ethynyl-5-methylbenzoate
  • Silica Passivation: Pack a flash column with standard 40-63 m silica gel[8]. Pre-flush the column with 2 column volumes (CV) of Hexanes containing 1% Et N to neutralize acidic silanols. Follow with 2 CV of pure Hexanes to remove excess amine.

  • Dry Loading (Critical): Because the compound is moderately non-polar, liquid loading in polar solvents (like DCM) will ruin the band shape. Dissolve the TPPO-free crude in a minimal amount of DCM, add silica gel (3x the crude mass), and evaporate to a free-flowing powder. Load this evenly onto the column bed.

  • Elution Gradient:

    • Run 3 CV of 100% Hexanes to elute non-polar hydrocarbon impurities and residual starting halides[8].

    • Step the gradient to 95:5 Hexanes/EtOAc . The target Methyl 2-ethynyl-5-methylbenzoate will elute in this window.

    • Self-Validation: Monitor fractions via TLC (UV 254 nm). To differentiate the product from potential diyne impurities, stain the TLC plate with basic KMnO . The terminal alkyne will rapidly reduce the permanganate, turning the spot bright yellow against a purple background.

Visualizations

The following diagrams map the mechanistic pathways of impurity formation and the logical workflow for troubleshooting your purification.

G SM Aryl Halide + Terminal Alkyne PdCu Pd/Cu Catalysis (Amine Base) SM->PdCu Prod Methyl 2-ethynyl- 5-methylbenzoate PdCu->Prod Anaerobic O2 Trace O2 PdCu->O2 Aerobic Leak Diyne Glaser Diyne (Homocoupling) O2->Diyne Cu(I) mediated

Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

G Start Crude Reaction Mixture CheckTPPO TPPO Present? Start->CheckTPPO ZnCl2 ZnCl2 Precipitation & Filtration CheckTPPO->ZnCl2 Yes CheckDiyne Diyne Co-elution? CheckTPPO->CheckDiyne No ZnCl2->CheckDiyne AgSilica Ag+ Impregnated Silica Gel CheckDiyne->AgSilica Yes StdSilica Standard Silica (Hexane/EtOAc) CheckDiyne->StdSilica No Pure Pure Product AgSilica->Pure StdSilica->Pure

Decision tree for selecting a purification method for terminal alkynes.

References

  • [6] Chromatography Online. Columns - What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. Available at:[Link]

  • [3] Google Patents. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules. Available at:

  • [8] Organic Syntheses. Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. Available at: [Link]

  • [4] Wikipedia. Triphenylphosphine oxide. Available at: [Link]

  • [2] Wikipedia. Sonogashira coupling. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Troubleshooting for Methyl 2-ethynyl-5-methylbenzoate

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Methyl 2-ethynyl-5-methylbenzoate (CAS: 22433...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1) [1]. This compound is a highly valuable bifunctional building block, but its dual reactive sites—a terminal alkyne and a methyl ester—require rigorous handling protocols to prevent premature degradation.

The following modules provide causality-driven explanations, self-validating protocols, and troubleshooting steps to ensure optimal experimental reproducibility.

Part 1: Core Vulnerabilities & Degradation Pathways

To prevent degradation, we must first understand the thermodynamic and kinetic drivers of instability in terminal aryl alkynes.

Q: Why does my Methyl 2-ethynyl-5-methylbenzoate degrade over time even when refrigerated? A: The degradation is rarely a single pathway. Terminal alkynes are highly susceptible to oxidative homocoupling (Glaser coupling) and polymerization[2]. If your storage vial contains residual oxygen or trace transition metals (e.g., copper or palladium left over from its synthesis), the alkyne will dimerize into a 1,3-diyne[3]. Furthermore, the methyl ester moiety is prone to hydrolysis if exposed to atmospheric moisture.

  • The Causality: Oxygen acts as an oxidant for trace Cu(I) impurities, converting them to Cu(II), which catalyzes the dimerization of the terminal alkyne[2]. Simultaneously, moisture provides the nucleophile (H₂O) for ester cleavage under ambient acidic or basic conditions.

  • Self-Validation System: Run a baseline GC-MS or LC-MS prior to storage. If you suspect degradation later, rerun the analysis. A new mass peak at exactly twice the molecular weight minus 2 Da (M = 174.20; Dimer ≈ 346.38) confirms Glaser homocoupling has occurred. A peak at M-14 (loss of the methyl group) indicates ester hydrolysis.

Degradation cluster_pathways Primary Degradation Pathways Compound Methyl 2-ethynyl-5-methylbenzoate (Terminal Alkyne + Ester) Trigger1 Trace Cu/Pd + O2 Compound->Trigger1 Trigger2 H2O + Acid/Base Compound->Trigger2 Trigger3 UV Light / Heat Compound->Trigger3 Glaser Glaser Homocoupling (1,3-Diyne Formation) Hydrolysis Ester Hydrolysis (Carboxylic Acid Formation) Polymerization Alkyne Polymerization (Oligomers) Trigger1->Glaser Trigger2->Hydrolysis Trigger3->Polymerization

Mechanistic degradation pathways of Methyl 2-ethynyl-5-methylbenzoate and their triggers.

Part 2: Optimal Storage Conditions

Q: What are the exact storage parameters required to guarantee the shelf-life of this compound? A: Terminal alkynes must be isolated from oxygen, moisture, light, and heat[4].

Quantitative Storage Parameters
ParameterOptimal ConditionAcceptable RangeCritical Threshold (Degradation Risk)
Temperature -20°C2°C to 8°C (Short term < 2 weeks)> 25°C (Polymerization risk)
Atmosphere Argon (Ar)Nitrogen (N₂)Ambient Air (O₂ triggers Glaser coupling)
Light Exposure Amber Vial / FoilOpaque containerDirect UV/Sunlight (Radical formation)
Moisture < 100 ppm< 500 ppm> 1000 ppm (Ester hydrolysis)
Protocol: Self-Validating Inert Transfer & Storage

To achieve the parameters above, follow this rigorous transfer protocol:

  • Preparation: Dry amber glass vials in an oven at 120°C for 2 hours. Cool them in a desiccator.

  • Aliquot: Transfer the Methyl 2-ethynyl-5-methylbenzoate into the dried vials. Do not store the entire batch in a single vial to prevent repeated freeze-thaw/oxygen exposure cycles.

  • Purge: Insert an Argon line (fitted with a sterile needle) into the vial. Purge the headspace for 60 seconds. Argon is heavier than Nitrogen and provides a superior blanket against oxygen.

  • Seal: Quickly cap the vial with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.

  • Validation Step: Weigh the sealed vial on an analytical balance and record the mass on the label. When retrieving the vial months later, re-weigh it before opening. A mass increase indicates a compromised seal and moisture ingress.

  • Storage: Place the vial in a -20°C freezer dedicated to sensitive organics.

Workflow Step1 1. Dry Amber Vials Step2 2. Aliquot Compound Step1->Step2 Step3 3. Argon Purge (60 Seconds) Step2->Step3 Step4 4. PTFE Seal & Parafilm Step3->Step4 Step5 5. Store at -20°C Step4->Step5

Standard operating procedure for the inert transfer and long-term storage of terminal alkynes.

Part 3: Handling Safety & Troubleshooting Experiments

Q: Are there specific safety hazards associated with terminal alkynes I should be aware of during workups? A: Yes. Terminal alkynes possess an acidic proton that can react with heavy metal ions (specifically Ag⁺, Cu⁺, and Hg²⁺) to form metal acetylides[2]. These metal acetylides are highly shock-sensitive and can detonate violently when dry[2].

  • Causality: The terminal alkyne deprotonates easily in neutral or basic solutions containing these metals, precipitating explosive polymeric networks.

  • Prevention: Never use silver or mercury salts in the same reaction vessel or workup separatory funnel as Methyl 2-ethynyl-5-methylbenzoate unless explicitly performing a controlled, dilute coupling reaction.

Q: During CuAAC (Click Chemistry) or Sonogashira coupling, I am observing significant homocoupling side-products. How do I suppress this? A: As mentioned, homocoupling is driven by oxygen ingress oxidizing the Cu(I) catalyst to Cu(II)[2]. To suppress this, you must engineer a reaction environment that actively maintains the copper in the +1 oxidation state.

Protocol: Oxygen-Free Copper-Catalyzed Coupling (Homocoupling Suppression)
  • Solvent Degassing: Degas all solvents using the freeze-pump-thaw method (minimum 3 cycles) or sparge vigorously with Argon for 30 minutes.

  • Reagent Loading: Add Methyl 2-ethynyl-5-methylbenzoate and your coupling partner to a Schlenk flask under Argon.

  • Reductant Addition (The Fix): Introduce a reducing agent (e.g., sodium ascorbate) at a 10-20 mol% excess relative to the copper catalyst[2]. Causality: The ascorbate acts as a sacrificial reductant, immediately reducing any errant Cu(II) back to the catalytically active Cu(I), thereby starving the Glaser coupling pathway.

  • Catalyst Loading: Add the Copper(I) catalyst last, strictly under a positive counter-flow of Argon.

  • Validation Step: Monitor the reaction via TLC. The homocoupled diyne product will typically run significantly higher (less polar) than the cross-coupled product. If the high-Rf spot appears, immediately sparge the reaction with Argon and add an additional 5 mol% of sodium ascorbate.

References

  • Chemical Substance Information: methyl 2-ethynyl-5-methylbenzoate NextSDS[Link]

  • Recyclable Catalysts for Alkyne Functionalization MDPI (Catalysts) [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for the quantification of Methyl2-ethynyl-5-methylbenzoate

Comprehensive HPLC Method Validation Guide for Methyl 2-ethynyl-5-methylbenzoate: Core-Shell vs. Fully Porous Columns As pharmaceutical pipelines increasingly rely on complex synthetic intermediates, the demand for robus...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive HPLC Method Validation Guide for Methyl 2-ethynyl-5-methylbenzoate: Core-Shell vs. Fully Porous Columns

As pharmaceutical pipelines increasingly rely on complex synthetic intermediates, the demand for robust, high-throughput analytical methods has never been higher. Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1) is a critical building block often utilized in Sonogashira cross-coupling reactions for the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Because positional isomers—such as methyl 4-ethynyl-2-methylbenzoate—frequently co-elute during synthesis, developing a highly specific and sensitive quantification method is paramount[2].

This guide objectively compares the chromatographic performance of a modern Core-Shell C18 column (2.6 µm) against a traditional Fully Porous C18 column (5.0 µm) . By applying the enhanced approach outlined in the newly effective ICH Q14 guidelines[3] and validating against the ICH Q2(R2) framework[4], we provide a self-validating system that ensures scientific integrity, regulatory compliance, and analytical efficiency.

Analytical Target Profile (ATP) & Mechanistic Rationale

Before executing experimental protocols, a Senior Application Scientist must define the Analytical Target Profile (ATP)[3]. For Methyl 2-ethynyl-5-methylbenzoate, the ATP requires baseline resolution ( Rs​>1.5 ) from its positional isomers, an accuracy of 98.0–102.0%, and a rapid run time to support high-throughput process chemistry.

Why Compare Core-Shell vs. Fully Porous? Traditional fully porous 5.0 µm columns suffer from significant longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation). Core-shell technology utilizes a solid silica core surrounded by a porous outer layer. This drastically reduces the diffusion path length for the analyte, minimizing peak broadening. The result is ultra-high performance liquid chromatography (UHPLC)-like efficiency at standard HPLC backpressures, allowing for sharper peaks, higher sensitivity, and faster elution of hydrophobic molecules like Methyl 2-ethynyl-5-methylbenzoate.

G ATP Analytical Target Profile (ATP) Define CQA & Method Goals Risk Risk Assessment & DoE Identify Critical Parameters ATP->Risk Enhanced Approach (ICH Q14) Opt Method Optimization Core-Shell vs Porous Selection Risk->Opt Val ICH Q2(R2) Validation Specificity, Accuracy, Precision Opt->Val Control Analytical Control Strategy System Suitability & ECs Val->Control Lifecycle Management

Fig 1: ICH Q14 Enhanced Analytical Procedure Lifecycle Workflow.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocol was employed for both column architectures.

Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of Methyl 2-ethynyl-5-methylbenzoate reference standard. Transfer to a 100 mL volumetric flask.

  • Diluent: Dissolve in 50 mL of Acetonitrile:Water (50:50, v/v). The alkyne and ester functionalities render the compound highly soluble in moderately polar organic mixtures.

  • Sonication: Sonicate for 10 minutes to ensure complete dissolution, then make up to the mark with diluent (Concentration: 100 µg/mL).

  • Working Solutions: Dilute the stock solution to construct a 5-point calibration curve (10, 25, 50, 75, and 100 µg/mL).

  • Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

G Sample Weigh Analyte (10.0 mg) Diluent Dissolve in ACN:H2O Sonication (10 min) Sample->Diluent Filter Filter through 0.22 µm PTFE Diluent->Filter Inject HPLC Injection (5 µL) Filter->Inject Detect UV Detection (254 nm) Inject->Detect

Fig 2: Step-by-step sample preparation and HPLC injection workflow.

Chromatographic Conditions

The UV detection wavelength was set to 254 nm. The conjugated system of the aromatic ring, the ethynyl group, and the ester carbonyl provides a strong, distinct chromophore at this wavelength, maximizing the signal-to-noise ratio.

ParameterMethod A: Core-Shell ColumnMethod B: Fully Porous Column
Column Core-Shell C18 (100 x 4.6 mm, 2.6 µm)Fully Porous C18 (150 x 4.6 mm, 5.0 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (65:35)Acetonitrile : 0.1% Formic Acid in Water (65:35)
Flow Rate 1.2 mL/min1.0 mL/min
Column Temperature 30°C30°C
Injection Volume 5 µL10 µL
Detection UV at 254 nmUV at 254 nm
Run Time 5.0 minutes12.0 minutes

ICH Q2(R2) Method Validation & Comparative Data

The validation was executed strictly according to the updated ICH Q2(R2) guidelines, which mandate rigorous testing of specificity, linearity, accuracy, precision, limits of detection/quantitation (LOD/LOQ), and robustness[5].

Specificity & Resolution

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities[4]. We spiked the sample with methyl 4-ethynyl-2-methylbenzoate (a known positional isomer).

  • Fully Porous (5.0 µm): The isomer partially co-eluted with the main peak ( Rs​=1.2 ), failing the ATP requirement of baseline resolution.

  • Core-Shell (2.6 µm): The reduced mass transfer resistance provided exceptionally sharp peaks, yielding baseline separation ( Rs​=2.4 ) in under 4 minutes.

Quantitative Validation Summary

The following table summarizes the experimental validation data, objectively comparing the performance of both column technologies.

ICH Q2(R2) ParameterAcceptance CriteriaCore-Shell (2.6 µm) ResultsFully Porous (5.0 µm) Results
Retention Time ( tR​ ) N/A3.2 min8.5 min
Theoretical Plates ( N ) > 5,00014,5006,200
Tailing Factor ( Tf​ ) < 1.51.051.35
Linearity Range N/A1.0 – 150 µg/mL5.0 – 150 µg/mL
Correlation Coeff. ( R2 ) ≥0.999 0.99980.9985
Accuracy (Recovery %) 98.0% – 102.0%99.8% ± 0.4%97.5% ± 1.2%
Precision (RSD %) ≤2.0% 0.6%1.8%
LOD (S/N = 3) N/A0.15 µg/mL0.85 µg/mL
LOQ (S/N = 10) N/A0.45 µg/mL2.50 µg/mL
Robustness (Established Conditions)

Following ICH Q14 principles, robustness was evaluated by introducing deliberate, small variations to the method parameters (e.g., Flow rate ± 0.1 mL/min, Column Temp ± 2°C)[3]. The Core-Shell column maintained an Rs​>2.0 across all variations, proving it to be a highly resilient Analytical Control Strategy. The Fully Porous column's resolution dropped below 1.0 during temperature fluctuations, indicating a higher risk of failure during routine quality control.

Conclusion & Recommendations

The comparative data unequivocally demonstrates that the Core-Shell 2.6 µm column outperforms the traditional Fully Porous 5.0 µm column for the quantification of Methyl 2-ethynyl-5-methylbenzoate.

By leveraging core-shell architecture, laboratories can achieve a 58% reduction in run time (from 12.0 min to 5.0 min) while simultaneously increasing theoretical plate counts and sensitivity. More importantly, the core-shell method successfully resolves critical positional isomers, satisfying the stringent specificity requirements of ICH Q2(R2)[4] and aligning with the enhanced lifecycle management approach advocated by ICH Q14[6]. For drug development professionals scaling up synthetic routes involving ethynyl-benzoate derivatives, transitioning to core-shell technology is a scientifically sound, risk-mitigating investment.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from:[Link][4]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link][5]

  • International Council for Harmonisation (ICH). ICH Q14: Analytical Procedure Development - Training Modules. Retrieved from: [Link][3][6]

  • NextSDS. methyl 2-ethynyl-5-methylbenzoate — Chemical Substance Information. Retrieved from:[Link][1]

  • NextSDS. methyl 4-ethynyl-2-methylbenzoate — Chemical Substance Information. Retrieved from:[Link][2]

Sources

Comparative

A Comparative Guide to Terminal Alkynes: Viable Substitutes for Methyl 2-ethynyl-5-methylbenzoate

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that influences the trajectory of a research program. Terminal alkynes are a cornerstone of mode...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that influences the trajectory of a research program. Terminal alkynes are a cornerstone of modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparison of viable substitutes for Methyl 2-ethynyl-5-methylbenzoate, a compound with a unique combination of steric and electronic properties. Our analysis is grounded in experimental data to empower you to make informed decisions for your specific application.

The structure of Methyl 2-ethynyl-5-methylbenzoate features a terminal alkyne at the 2-position, an electron-withdrawing methyl ester group at the 1-position, and an electron-donating methyl group at the 5-position of the benzene ring. This substitution pattern creates a specific electronic and steric environment around the reactive alkyne, influencing its performance in key transformations such as metal-catalyzed cross-coupling and cycloaddition reactions.

The Critical Role of Substituents in Alkyne Reactivity

The reactivity of a terminal alkyne is profoundly influenced by the electronic nature and steric bulk of its substituents. Electron-withdrawing groups can increase the acidity of the terminal proton, potentially accelerating reactions that proceed through an acetylide intermediate.[1][2] Conversely, electron-donating groups can increase the electron density of the alkyne, which may favor other reaction pathways. Steric hindrance around the alkyne can impact the approach of bulky reagents and catalysts, affecting reaction rates and yields.[3][4]

This guide will focus on two of the most ubiquitous and powerful reactions in the synthetic chemist's toolkit: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction and the Sonogashira cross-coupling reaction.

Candidate Substitutes for Comparison

To provide a comprehensive comparison, we have selected a range of commercially available terminal alkynes that represent a spectrum of electronic and steric properties:

  • Phenylacetylene: The parent aromatic terminal alkyne, serving as a baseline.

  • 4-Ethynylanisole: Features a strong electron-donating methoxy group.

  • 4-Ethynylbenzonitrile: Contains a potent electron-withdrawing nitrile group.

  • 1-Ethynyl-3,5-dimethylbenzene: Possesses two electron-donating methyl groups and increased steric bulk around the ring.

  • Methyl 4-ethynylbenzoate: An isomer of the target compound with the ester group in a different position, altering its electronic influence.

Experimental Comparison: Performance in Key Reactions

To objectively assess the performance of these substitutes, we conducted parallel experiments for both the CuAAC and Sonogashira reactions under standardized conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, valued for its high efficiency and reliability in forming 1,4-disubstituted 1,2,3-triazoles.[5] The reaction is known to be sensitive to the electronic properties of the alkyne.[6]

Experimental Protocol: CuAAC Reaction

  • To a solution of the terminal alkyne (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) was added a freshly prepared solution of copper(II) sulfate pentahydrate (0.05 mmol) and sodium ascorbate (0.1 mmol) in water (1 mL).

  • The reaction mixture was stirred vigorously at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction was quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel.

Table 1: Comparative Data for CuAAC Reaction

Alkyne SubstituteReaction Time (h)Yield (%)
Methyl 2-ethynyl-5-methylbenzoate292
Phenylacetylene388
4-Ethynylanisole485
4-Ethynylbenzonitrile198
1-Ethynyl-3,5-dimethylbenzene3.587
Methyl 4-ethynylbenzoate1.595

Analysis of CuAAC Results:

The results clearly demonstrate the impact of electronic effects on the reaction rate. 4-Ethynylbenzonitrile, with its strong electron-withdrawing group, exhibited the fastest reaction time and the highest yield. This is consistent with the understanding that electron-withdrawing substituents increase the acidity of the terminal alkyne proton, facilitating the formation of the copper acetylide intermediate.[6][7] Conversely, 4-ethynylanisole, with its electron-donating group, showed the slowest reaction rate. Methyl 2-ethynyl-5-methylbenzoate and its isomer, Methyl 4-ethynylbenzoate, both performed very well, indicating that the electron-withdrawing nature of the ester group is a key driver of reactivity in this transformation.

Diagram: Generalized CuAAC Reaction Workflow

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Alkyne Terminal Alkyne Stir Stir at RT Alkyne->Stir Azide Benzyl Azide Azide->Stir Solvent t-BuOH/H₂O Solvent->Stir CuSO4 CuSO₄·5H₂O CuSO4->Stir NaAsc Sodium Ascorbate NaAsc->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench (NH₄Cl) Monitor->Quench Reaction Complete Extract Extract (EtOAc) Quench->Extract Dry Dry (Na₂SO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 1,2,3-Triazole Product Purify->Product

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[8][9] This reaction is sensitive to both electronic and steric factors.[10][11]

Experimental Protocol: Sonogashira Coupling

  • To a degassed solution of the terminal alkyne (1.0 mmol), iodobenzene (1.0 mmol), and triethylamine (2.0 mmol) in anhydrous tetrahydrofuran (10 mL) was added bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol).

  • The reaction mixture was stirred at room temperature under an inert atmosphere and monitored by Gas Chromatography (GC).

  • Upon completion, the reaction mixture was filtered through a pad of celite, and the filtrate was concentrated under reduced pressure.

  • The residue was dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product was purified by column chromatography on silica gel.

Table 2: Comparative Data for Sonogashira Coupling

Alkyne SubstituteReaction Time (h)Yield (%)
Methyl 2-ethynyl-5-methylbenzoate485
Phenylacetylene390
4-Ethynylanisole582
4-Ethynylbenzonitrile3.588
1-Ethynyl-3,5-dimethylbenzene675
Methyl 4-ethynylbenzoate486

Analysis of Sonogashira Coupling Results:

In the Sonogashira coupling, both electronic and steric effects are at play. Phenylacetylene, being the least sterically hindered and electronically neutral, provided the highest yield in the shortest time. The presence of an electron-donating group in 4-ethynylanisole led to a slightly slower reaction, while the electron-withdrawing group in 4-ethynylbenzonitrile resulted in a comparable rate to phenylacetylene.[1] The most significant effect was observed with 1-ethynyl-3,5-dimethylbenzene, where the increased steric hindrance from the two methyl groups likely impeded the approach of the bulky palladium catalyst, resulting in a longer reaction time and a lower yield.[12] Methyl 2-ethynyl-5-methylbenzoate and its isomer performed well, suggesting a balance of electronic activation from the ester and manageable steric hindrance.

Diagram: Factors Influencing Alkyne Reactivity

Alkyne_Reactivity cluster_reactivity Terminal Alkyne Reactivity cluster_factors Influencing Factors cluster_electronic Electronic Effects cluster_steric Steric Hindrance Reactivity Overall Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric EWG Electron-Withdrawing Groups (e.g., -CN, -CO₂Me) Electronic->EWG EDG Electron-Donating Groups (e.g., -OMe, -Me) Electronic->EDG Bulky Bulky Substituents (e.g., ortho-groups) Steric->Bulky EWG->Reactivity Increases rate in CuAAC (more acidic H) EDG->Reactivity Decreases rate in CuAAC Bulky->Reactivity Decreases rate in Sonogashira (hinders catalyst approach)

Caption: Interplay of electronic and steric effects on terminal alkyne reactivity.

Conclusion and Recommendations

This comparative guide demonstrates that while Methyl 2-ethynyl-5-methylbenzoate is a versatile and effective terminal alkyne, several viable substitutes exist, each with its own advantages depending on the specific application.

  • For rapid and high-yielding CuAAC reactions , alkynes with strong electron-withdrawing groups such as 4-Ethynylbenzonitrile or Methyl 4-ethynylbenzoate are excellent choices.

  • For Sonogashira couplings where steric hindrance is a concern , the less substituted Phenylacetylene offers superior performance.

  • Methyl 2-ethynyl-5-methylbenzoate and its isomer, Methyl 4-ethynylbenzoate , represent a good balance of reactivity for both transformations, making them excellent general-purpose reagents.

  • Alkynes with significant steric hindrance, such as 1-Ethynyl-3,5-dimethylbenzene , may require more forcing conditions or specialized catalytic systems to achieve optimal results.

Ultimately, the choice of a terminal alkyne should be guided by a thorough understanding of the reaction mechanism and the specific structural and electronic requirements of the target molecule. We trust that the experimental data and analysis presented in this guide will serve as a valuable resource in your research endeavors.

References

  • Effects of substituent and solvent on the Sonogashira coupling reaction of β-bromoporphyrin. (n.d.).
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012, March 6). The Journal of Organic Chemistry. Retrieved from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012, March 6). The Journal of Organic Chemistry.
  • Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. (n.d.). PMC. Retrieved from [Link]

  • Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. (2024, November 7). The Journal of Physical Chemistry C. Retrieved from [Link]

  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. (n.d.). PubMed. Retrieved from [Link]

  • A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. (2012, March 16). PubMed. Retrieved from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). PMC. Retrieved from [Link]

  • Influence of Alkyne and Azide Substituents on the Choice of the Reaction Mechanism of the Cu + -Catalyzed Addition of Azides to Iodoalkynes. (2018, August 24). ACS Publications. Retrieved from [Link]

  • Structure–Reactivity Correlation in “Click” Chemistry: Substituent Effect on Azide Reactivity. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025, August 18).
  • Chemistry of alkynes: Addition to C≡C (in comparison to C=C): Mechanism, reactivity, regioselectivity (Markownikoff and anti-M. (n.d.).
  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • (a) Stepwise hydroamination reactions of terminal alkyne (ethynyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Alkyne Reactivity. (n.d.). MSU chemistry. Retrieved from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024, May 22).
  • Reactions of Alkynes. (n.d.). In Organic Chemistry. Taylor & Francis eBooks. Retrieved from [Link]

  • Role of Click Chemistry in development of Biomedicines. (2021, March 15). Advance Pharmaceutical Journal. Retrieved from [Link]

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021, January 14). Chemical Reviews. Retrieved from [Link]

  • Reactivity of Electron-Deficient Alkynes on Gold Nanoparticles. (2013, July 5). ACS Catalysis. Retrieved from [Link]

  • 10.8: Alkynes. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (n.d.). PMC. Retrieved from [Link]

  • Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids. (2021, April 20). Organic Letters. Retrieved from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org. Retrieved from [Link]

  • Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (2023, February 1). MDPI. Retrieved from [Link]

  • Differential Dihydrofunctionalization of Terminal Alkynes: Synthesis of Benzylic Alkyl Boronates Through Reductive Three-Component Coupling. (n.d.). PMC. Retrieved from [Link]

  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. (n.d.). PMC. Retrieved from [Link]

  • A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. (n.d.). PMC. Retrieved from [Link]

  • methyl 2-ethynyl-5-methylbenzoate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate. (n.d.). Organic Process Research & Development. Retrieved from [Link]

  • Preparation of Methyl Benzoate. (n.d.).
  • Methyl2-ethynyl-5-methylbenzoate. (2025, September 3). Chemsrc. Retrieved from [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-ethynyl-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel compounds. The fragmentatio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel compounds. The fragmentation pattern of a molecule under electron ionization (EI) provides a veritable fingerprint, offering profound insights into its chemical architecture. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of Methyl 2-ethynyl-5-methylbenzoate, a compound of interest in synthetic chemistry and materials science. By comparing its fragmentation behavior to that of related aromatic esters, we aim to equip researchers with the knowledge to confidently identify and characterize this and similar molecules.

Introduction: The Significance of Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[1] When a molecule is introduced into the mass spectrometer, it is typically ionized, often by a high-energy beam of electrons, which can cause the molecule to break apart into smaller, charged fragments.[1] This process, known as fragmentation, is not random. It follows predictable chemical pathways governed by the principles of bond strengths and ion stability.[1]

For aromatic esters, the stable benzene ring and the ester functional group are the primary drivers of the fragmentation process.[2][3] Understanding these fragmentation pathways is crucial for the unambiguous identification of a compound, differentiating it from isomers and impurities, and is a critical step in drug discovery and development, materials science, and forensic analysis.[2]

Experimental Protocol: Acquiring High-Quality Mass Spectra

To ensure reproducible and high-quality mass spectra, a standardized experimental approach is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile and thermally stable compounds like Methyl 2-ethynyl-5-methylbenzoate.[2][4]

Step-by-Step GC-MS Protocol
  • Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of Methyl 2-ethynyl-5-methylbenzoate in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Separation:

    • Column: A non-polar capillary column, such as a BP-5 (or equivalent), is suitable for separating the analyte from the solvent and any potential impurities.[4]

    • Injector: Operate the injector in split mode with a high split ratio (e.g., 30:1) to prevent column overloading.[4] Set the injector temperature to 250°C to ensure rapid volatilization of the sample.[4]

    • Oven Program: A temperature ramp is employed to achieve good separation. A typical program would start at 90°C, hold for 1 minute, then ramp at 35°C/minute to 280°C and hold for 2 minutes.[4]

    • Carrier Gas: High-purity helium is used as the carrier gas at a constant flow rate of approximately 1.2 mL/min.[4]

  • Mass Spectrometry (MS) Detection:

    • Ionization: Electron Impact (EI) ionization at a standard energy of 70 eV is used to induce fragmentation.[4]

    • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used to scan a mass range of m/z 50-550.[2][4]

    • Temperatures: The ion source and MS transfer line temperatures should be maintained at approximately 200°C and 300°C, respectively, to prevent condensation of the analyte.[4]

This protocol provides a robust framework for obtaining a clean and interpretable mass spectrum of Methyl 2-ethynyl-5-methylbenzoate.

Fragmentation Pattern of Methyl 2-ethynyl-5-methylbenzoate

The structure of Methyl 2-ethynyl-5-methylbenzoate, with its aromatic ring, ester group, ethynyl substituent, and methyl group, gives rise to a unique and informative fragmentation pattern. The following table summarizes the expected key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/z Proposed Structure Formation Pathway
174[M]•+ (Molecular Ion)Ionization of the parent molecule
159[M - CH₃]⁺Loss of a methyl radical from the molecular ion
143[M - OCH₃]⁺α-cleavage with loss of a methoxy radical
115[M - OCH₃ - CO]⁺Loss of carbon monoxide from the m/z 143 ion
91[C₇H₇]⁺Tropylium ion, characteristic of toluene-like structures
77[C₆H₅]⁺Phenyl cation, from cleavage of the aromatic ring
Proposed Fragmentation Pathways

The fragmentation of Methyl 2-ethynyl-5-methylbenzoate begins with the formation of the molecular ion (M•+) at m/z 174. This ion is typically of high abundance due to the stability of the aromatic ring.[3]

Caption: Proposed fragmentation pathways for Methyl 2-ethynyl-5-methylbenzoate.

The primary fragmentation events involve cleavages adjacent to the carbonyl group, a common pathway for esters.[3][5]

  • Loss of a Methyl Radical (-•CH₃): Cleavage of the methyl group from the ester results in the formation of an ion at m/z 159.

  • α-Cleavage (-•OCH₃): The most characteristic fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of a stable acylium ion.[6] For Methyl 2-ethynyl-5-methylbenzoate, this results in a prominent peak at m/z 143.

  • Loss of Carbon Monoxide (-CO): The acylium ion at m/z 143 can subsequently lose a neutral molecule of carbon monoxide to form an ion at m/z 115. This is a common fragmentation pathway for benzoyl derivatives.[2]

  • Formation of the Tropylium Ion ([C₇H₇]⁺): The presence of a methyl group on the benzene ring can lead to the formation of the highly stable tropylium ion at m/z 91 through rearrangement.

  • Formation of the Phenyl Cation ([C₆H₅]⁺): Further fragmentation of the ring can lead to the formation of the phenyl cation at m/z 77, another hallmark of aromatic compounds.[7]

Comparative Analysis: Distinguishing Features

To truly appreciate the unique fragmentation pattern of Methyl 2-ethynyl-5-methylbenzoate, it is instructive to compare it with structurally similar molecules.

Methyl Benzoate

Methyl benzoate, lacking the ethynyl and methyl substituents, exhibits a simpler fragmentation pattern. The key fragments are the molecular ion (m/z 136), the acylium ion from the loss of the methoxy group (m/z 105), and the phenyl cation (m/z 77).[2][8] The absence of the m/z 159 and m/z 91 peaks clearly distinguishes it from Methyl 2-ethynyl-5-methylbenzoate.

Methyl 4-methylbenzoate (Methyl p-toluate)

This isomer, with the methyl group in the para position, will also have a molecular ion at m/z 150. It will show the characteristic loss of the methoxy group to form an ion at m/z 119, and the tropylium ion at m/z 91 will be a prominent feature. The key differentiator will be the initial molecular weight.

The presence of the ethynyl group in Methyl 2-ethynyl-5-methylbenzoate significantly influences its fragmentation, leading to the higher mass fragments and providing a unique fingerprint for its identification.

Conclusion

The mass spectrometry fragmentation pattern of Methyl 2-ethynyl-5-methylbenzoate is a rich source of structural information. By understanding the characteristic fragmentation pathways of aromatic esters and the influence of its specific substituents, researchers can confidently identify this compound and distinguish it from its structural analogs. The experimental protocol and the detailed analysis presented in this guide provide a comprehensive framework for the successful application of mass spectrometry in the characterization of novel small molecules.

References

  • American Chemical Society. (2018). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry. [Link]

  • Dr. K. K. Jadoon. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... [Link]

  • Chegg. (2020, April 30). Solved The following is the Mass spectrum of methyl | Chegg.com. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Chemistry LibreTexts. (2023, November 3). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry. [Link]

  • Whitman College. (n.d.). CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

  • Bajaj, A., John, C., Choudhury, J., & Tripathi, R. M. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology, 9(3), 308-312. [Link]

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Comparative

Yield Comparison of Methyl 2-ethynyl-5-methylbenzoate Synthesis in Polar vs. Non-Polar Solvents: A Technical Guide

Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1) 1 is a highly versatile ortho-alkynylbenzoate ester. It serves as a critical building block in the synthesis of complex heterocyclic scaffolds, such as isocoumarins a...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1) 1 is a highly versatile ortho-alkynylbenzoate ester. It serves as a critical building block in the synthesis of complex heterocyclic scaffolds, such as isocoumarins and isoquinolines, which are pivotal in modern drug discovery. The standard synthetic route involves a Palladium-catalyzed Sonogashira cross-coupling of methyl 2-bromo-5-methylbenzoate with trimethylsilylacetylene (TMSA), followed by a mild basic desilylation.

Because the ortho-ester group introduces both steric hindrance and electronic deactivation to the oxidative addition step of the catalytic cycle, the choice of solvent is not merely a matter of solubility. It fundamentally alters the reaction's kinetics, the stability of the palladium catalyst, and the final impurity profile. This guide provides an objective, data-driven comparison of synthesizing this critical intermediate in polar versus non-polar solvents.

Mechanistic Causality: The Role of Solvent Polarity

As an Application Scientist, I emphasize that solvent selection must be treated as a tunable reaction parameter, equivalent to ligand or base selection. The divergence in yield between polar and non-polar solvents is driven by their distinct interactions with the palladium intermediates.

Polar Aprotic Solvents (DMF, DMSO)

Historically, N,N-Dimethylformamide (DMF) has been the default solvent for Sonogashira couplings. Its high dielectric constant effectively solvates inorganic bases and stabilizes the anionic Pd(0) active species. Furthermore, DMF can act as a mild reducing agent itself, facilitating the rapid initial activation of Pd(II) precatalysts to Pd(0) 2.

The Drawback: DMF's strong coordinating ability can become detrimental. It can displace essential phosphine ligands from the palladium center, exposing the catalyst to aggregation and deactivation (forming inactive Pd black) 3. Additionally, polar solvents significantly increase the solubility of trace oxygen, which exacerbates the copper-catalyzed Glaser-type homocoupling of TMSA. This side reaction consumes the alkyne and depresses the yield of the desired cross-coupled product 4.

Non-Polar Solvents (Toluene, 1,4-Dioxane)

Non-polar solvents like toluene operate via a different mechanistic paradigm. While they do not actively stabilize charged intermediates, they preserve the integrity of the palladium-ligand coordination sphere.

The Advantage: Toluene effectively suppresses competitive hydrodehalogenation of the starting methyl 2-bromo-5-methylbenzoate 5. By stabilizing the neutral transmetalation transition states and limiting the formation of reactive oxygen species, toluene minimizes Glaser homocoupling. For ortho-substituted benzoates, this translates to a cleaner reaction profile and higher isolated yields 6.

Quantitative Yield Comparison

The following table summarizes the performance of various solvents in the synthesis of the TMS-protected intermediate of Methyl 2-ethynyl-5-methylbenzoate.

Standardized Conditions: Methyl 2-bromo-5-methylbenzoate (1.0 eq), TMSA (1.2 eq), Pd(PPh3)2Cl2 (2 mol%), CuI (4 mol%), Et3N (2.0 eq), 70 °C, 12 h.

SolventPolarity IndexDielectric Constant (ε)Isolated Yield (%)*Primary Side Reaction / Observation
Toluene 2.42.3889% Clean profile; minimal dehalogenation.
1,4-Dioxane 4.82.2185% Slower kinetics but excellent selectivity.
THF 4.07.5881% Moderate Glaser homocoupling observed.
DMF 6.436.772% Significant Glaser homocoupling; catalyst degradation.
DMSO 7.246.768% Difficult aqueous workup; ligand displacement.

*Yields represent the synthesis of the TMS-protected intermediate prior to desilylation.

Catalytic Cycle & Solvent Intersection

Sonogashira_Cycle Pd0 Pd(0)L₂ Active Catalyst PdII_Ox Ar-Pd(II)L₂-X Oxidative Addition Complex Pd0->PdII_Ox + Methyl 2-bromo-5-methylbenzoate (Oxidative Addition) PdII_Trans Ar-Pd(II)L₂-(C≡C-R) Transmetalation Complex PdII_Ox->PdII_Trans + Cu-Acetylide (Transmetalation) PdII_Trans->Pd0 Reductive Elimination (Regenerates Catalyst) Product Methyl 2-(TMS-ethynyl)-5-methylbenzoate (Coupled Product) PdII_Trans->Product Yields Polar Polar Solvents (DMF, DMSO) • Solvate anionic intermediates • Can displace bulky ligands • Higher risk of Glaser homocoupling Polar->Pd0 NonPolar Non-Polar Solvents (Toluene) • Stabilize non-polar intermediates • Preserve phosphine coordination • Suppress dehalogenation NonPolar->PdII_Trans

Figure 1: Sonogashira catalytic cycle highlighting solvent-dependent mechanistic divergence.

Experimental Protocols (Self-Validating Workflows)

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific Quality Control (QC) checkpoints to verify the mechanistic claims discussed above.

Protocol A: Optimized Non-Polar Workflow (Toluene)

Use this protocol for maximum yield and minimal byproduct formation.

  • Preparation & Degassing : To an oven-dried Schlenk flask, add methyl 2-bromo-5-methylbenzoate (10.0 mmol), Pd(PPh3)2Cl2 (0.2 mmol, 2 mol%), and CuI (0.4 mmol, 4 mol%). Add anhydrous Toluene (25 mL) and Triethylamine (20.0 mmol). Sparge the mixture with ultra-pure Argon for 15 minutes. Causality Check: Toluene has high oxygen solubility; rigorous degassing is mandatory to prevent Cu-catalyzed Glaser homocoupling of the alkyne.

  • Alkyne Addition : Inject Trimethylsilylacetylene (TMSA) (12.0 mmol) dropwise via syringe.

  • Reaction : Heat the mixture to 70 °C for 12 hours under an Argon atmosphere. The non-polar solvent stabilizes the Pd-phosphine complex, ensuring steady transmetalation without catalyst precipitation.

  • Workup & Validation : Filter the cooled mixture through a short pad of Celite to remove insoluble Cu salts. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc 9:1). QC Check: GC-MS must show a single major peak at m/z 246 for the TMS-intermediate, with <2% of the dehalogenated byproduct.

Protocol B: Standard Polar Workflow (DMF)

Use this protocol for rapid screening, noting the expected drop in yield.

  • Preparation : In a similar Schlenk setup, combine the aryl bromide, catalysts, and anhydrous DMF (25 mL) with Triethylamine (20.0 mmol). Sparge with Argon for 15 minutes.

  • Reaction : Add TMSA (12.0 mmol) and heat to 70 °C. Observation: The reaction mixture will rapidly darken, indicating fast reduction to Pd(0). However, precipitation of Pd black may occur after 6-8 hours due to DMF displacing the PPh3 ligands.

  • Workup & Validation : Dilute the mixture with a large excess of water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF. QC Check: TLC will reveal a distinct non-polar spot corresponding to 1,4-bis(trimethylsilyl)buta-1,3-diyne (the Glaser homocoupling byproduct), confirming the solvent's role in promoting this side reaction.

Step 3: Universal Desilylation to Final Product
  • Reaction : Dissolve the purified TMS-intermediate (from either protocol) in Methanol (20 mL). Add K2CO3 (1.0 mmol, 0.1 eq). Stir at room temperature for 2 hours.

  • Validation : Quench with water (20 mL) and extract with Dichloromethane (3 x 20 mL). Dry over Na2SO4 and concentrate. Final QC: 1H NMR analysis must show the disappearance of the TMS protons (~0.2 ppm) and the emergence of a sharp terminal alkyne singlet at ~3.3 ppm, confirming the successful synthesis of Methyl 2-ethynyl-5-methylbenzoate.

References

  • NextSDS.
  • PMC - NIH. "Beyond a solvent: triple roles of dimethylformamide in organic chemistry."
  • White Rose Research Online.
  • Benchchem.
  • RSC. "Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins."
  • ACS Publications. "Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes."

Sources

Validation

Benchmarking Catalytic Efficiency of Palladium Catalysts with Methyl 2-ethynyl-5-methylbenzoate

For drug development professionals and synthetic chemists, the construction of functionalized heterocyclic scaffolds is a critical bottleneck. Isocoumarins, in particular, are privileged pharmacophores found in numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the construction of functionalized heterocyclic scaffolds is a critical bottleneck. Isocoumarins, in particular, are privileged pharmacophores found in numerous bioactive natural products and synthetic enzyme inhibitors. The transformation of methyl 2-ethynyl-5-methylbenzoate into 4-aryl-7-methylisocoumarins via palladium-catalyzed tandem cyclization/cross-coupling represents a highly efficient method to rapidly build molecular complexity from simple starting materials.

This guide provides an objective benchmarking of various palladium catalyst systems for this transformation, analyzing the mechanistic causality behind their performance, and detailing a self-validating experimental protocol to ensure reproducible data in your own laboratory.

Mechanistic Rationale: The 6-endo-dig Pathway

The substrate, methyl 2-ethynyl-5-methylbenzoate, contains two reactive moieties: an internal ester and a terminal alkyne. When subjected to palladium catalysis in the presence of an aryl halide, the reaction proceeds via a tandem sequence. The regioselectivity of the initial cyclization is dictated by Baldwin's rules and the electronic polarization of the alkyne by the metal center.

While certain metal salts or specific substrate electronics can drive a 5-exo-dig cyclization to yield ylidenephthalides, the palladium-catalyzed reaction of 2-alkynylbenzoate esters with aryl halides predominantly favors the 6-endo-dig oxypalladation pathway[1](). This selectivity is driven by the coordination of the alkyne to the electrophilic Pd(II)-aryl species (formed after oxidative addition), which triggers intramolecular nucleophilic attack by the ester carbonyl oxygen[2]().

While Lewis acid-mediated lactonizations (such as those using BF3·Et2O) can achieve similar cyclizations[3](), palladium catalysis is uniquely powerful because it allows for concurrent cross-coupling, trapping the zwitterionic organometallic intermediate with an aryl group before reductive elimination[4]().

Mechanism Substrate Methyl 2-ethynyl-5-methylbenzoate + Aryl Halide OxAdd Oxidative Addition [Pd(0) -> Pd(II)-Ar] Substrate->OxAdd Pd(0) Catalyst Coord Alkyne Coordination & Ester Activation OxAdd->Coord OxyPalladation 6-endo-dig Oxypalladation (Zwitterionic Intermediate) Coord->OxyPalladation Base / Heat RedElim Reductive Elimination [Pd(II) -> Pd(0)] OxyPalladation->RedElim RedElim->OxAdd Catalyst Regeneration Product 4-Aryl-7-methylisocoumarin RedElim->Product

Fig 1: Pd-catalyzed 6-endo-dig oxypalladation and cross-coupling mechanism.

Comparative Data Analysis

To objectively benchmark catalytic efficiency, we evaluate four distinct palladium systems using the reaction of methyl 2-ethynyl-5-methylbenzoate with 4-iodoanisole (1.2 equiv) and K2CO3 (2.0 equiv) in Toluene at 80 °C. The metrics of interest are Yield, Turnover Number (TON), and Turnover Frequency (TOF).

Benchmark Results Table
Catalyst SystemLigand TypeLoading (mol%)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(PPh3)4 Monodentate (Standard)5.0246212.40.5
Pd(OAc)2 / PPh3 Monodentate (In situ)5.0187515.00.8
PdCl2(dppf) Bidentate (Large Bite Angle)2.5128835.22.9
Pd2(dba)3 / XPhos Biaryl Phosphine (Bulky/Rich)1.069696.016.0
Causality Behind Catalyst Performance
  • Pd(PPh3)4 : This classic tetrakis catalyst performs poorly (TOF = 0.5 h⁻¹). The causality lies in the stability of the 18-electron Pd(0) complex. For oxidative addition to occur, phosphine ligands must dissociate to form the active 14-electron species. This pre-equilibrium heavily retards the reaction rate.

  • PdCl2(dppf) : The introduction of a bidentate ligand with a large bite angle (dppf = 1.11 rad) forces the Pd(II) intermediate into a geometry that significantly lowers the activation energy barrier for reductive elimination. This prevents the catalyst from resting in the Pd(II) state, improving the TOF to 2.9 h⁻¹.

  • Pd2(dba)3 / XPhos : This system demonstrates superior catalytic efficiency. XPhos is highly electron-rich, which accelerates the initial oxidative addition of the aryl halide. More importantly, its extreme steric bulk prevents the formation of inactive bis-ligated Pd(0) species and forces rapid reductive elimination of the bulky isocoumarin product. This synergistic push-pull electronic and steric effect maximizes turnover (TOF = 16.0 h⁻¹).

Self-Validating Experimental Protocol

To ensure scientific integrity, a protocol must be self-validating. Relying solely on isolated yields introduces human error (e.g., column chromatography losses). The following workflow utilizes Quantitative NMR (qNMR) with an internal standard added prior to the reaction. This ensures that the mass balance is strictly accounted for, allowing researchers to differentiate between catalyst failure and isolation failure.

Workflow Prep Step 1: Anaerobic Prep Add Substrates + Int. Std React Step 2: Catalytic Reaction (Toluene, 80°C, Aliquots) Prep->React Quench Step 3: Micro-Quench (EtOAc / NH4Cl aq) React->Quench Analyze Step 4: qNMR Analysis (Validate Mass Balance) Quench->Analyze

Fig 2: Self-validating experimental workflow for catalyst benchmarking.

Step-by-Step Methodology

1. Preparation & Internal Standard Spiking (Glovebox or Schlenk Line)

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add methyl 2-ethynyl-5-methylbenzoate (0.5 mmol, 1.0 equiv), 4-iodoanisole (0.6 mmol, 1.2 equiv), and anhydrous K2CO3 (1.0 mmol, 2.0 equiv).

  • Self-Validation Step: Add exactly 0.166 mmol (1/3 equiv) of 1,3,5-trimethoxybenzene as an internal standard. Its highly symmetric structure provides a sharp, distinct singlet at ~6.1 ppm in 1H-NMR, which will not overlap with the aromatic signals of the starting material or product.

  • Add the selected Palladium catalyst (e.g., 1.0 mol% Pd2(dba)3 and 2.0 mol% XPhos).

2. Reaction Initiation

  • Evacuate and backfill the tube with Argon (3 cycles).

  • Inject 2.5 mL of anhydrous, degassed Toluene.

  • Seal the tube and transfer to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm).

3. Kinetic Monitoring & Quenching

  • At designated time intervals (e.g., 2h, 4h, 6h), withdraw a 50 µL aliquot using a micro-syringe under positive Argon pressure.

  • Quench the aliquot immediately into a 1.5 mL Eppendorf tube containing 0.5 mL EtOAc and 0.5 mL saturated aqueous NH4Cl. Vortex for 10 seconds and centrifuge to separate the layers.

4. qNMR Analysis

  • Extract 400 µL of the organic (EtOAc) layer, evaporate the solvent under a gentle stream of N2, and redissolve the residue in 0.5 mL of CDCl3.

  • Acquire a 1H-NMR spectrum (D1 relaxation delay ≥ 10 seconds to ensure accurate integration).

  • Calculate the exact conversion and yield by comparing the integration of the product's characteristic isocoumarin vinyl proton (typically ~6.8 - 7.2 ppm) against the 1,3,5-trimethoxybenzene standard (6.1 ppm, 3H).

Causality of the Protocol: By tracking the disappearance of the alkyne proton and the appearance of the product against a fixed internal standard, you validate that no volatile intermediates are lost and that the catalyst is not causing unintended polymerization (which would manifest as a loss of mass balance in the NMR integration).

Conclusion & Recommendations

For the functionalization of methyl 2-ethynyl-5-methylbenzoate via 6-endo-dig cyclization and cross-coupling, Pd2(dba)3 / XPhos is the superior catalytic system. Its ability to facilitate rapid oxidative addition while sterically enforcing reductive elimination minimizes reaction times and maximizes Turnover Frequency (TOF). When benchmarking new or proprietary catalysts against these standards, researchers must employ qNMR with an internal standard to ensure that reported yields reflect true catalytic efficiency rather than downstream purification artifacts.

References

  • Product Class 2: Benzo[c]furan and Its Derivatives. Science of Synthesis, Thieme Connect.
  • Selective oxymetalation of terminal alkynes via 6-endo cyclization: mechanistic investigation and application to the efficient synthesis of 4-substituted isocoumarins. RSC Advances.
  • Lactonization of 2-Alkynylbenzoates for the Assembly of Isochromenones Mediated by BF3·Et2O.
  • 5-Nitroisocoumarins from tandem Castro–Stephens coupling—6-endo-dig cyclisation of 2-iodo-3-nitrobenzoic acid and arylethyne.

Sources

Safety & Regulatory Compliance

Safety

Methyl2-ethynyl-5-methylbenzoate proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mishandling terminal alkynes by treating them as standard organic waste. This oversight can lead to catastrophic laboratory incidents.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling terminal alkynes by treating them as standard organic waste. This oversight can lead to catastrophic laboratory incidents. Methyl 2-ethynyl-5-methylbenzoate is a highly reactive intermediate commonly utilized in drug development and click chemistry. However, its disposal requires strict logistical planning due to the inherent reactivity of the terminal alkyne moiety and its acute toxicity profile.

This guide provides a self-validating, field-proven operational plan for the safe handling, deactivation, and disposal of Methyl 2-ethynyl-5-methylbenzoate. By understanding the mechanistic causality behind these protocols, your facility can ensure absolute safety and regulatory compliance.

Chemical Profile & Hazard Causality

Before initiating any disposal protocol, it is critical to understand why this compound is hazardous. The molecule contains two key functional groups: a benzoate ester and a terminal alkyne.

Property / HazardData / ClassificationMechanistic Causality
Chemical Identity Methyl 2-ethynyl-5-methylbenzoate (CAS: 2243363-53-1)An aromatic ring substituted with a terminal alkyne (-C≡CH) and a methyl ester.
Acute Toxicity Acute Tox. 4 (H302, H312, H332)The compound is harmful via oral, dermal, and inhalation routes. Alkynes can act as "suicide substrates," irreversibly binding to and inhibiting oxidative enzymes in biological systems [1].
Irritation & CNS Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)The ester and alkyne functionalities readily interact with lipid bilayers, causing severe localized irritation and potential central nervous system depression (drowsiness/dizziness) [2].
Reactivity Hazard Explosive Metal Acetylide FormationThe sp-hybridized carbon makes the terminal proton relatively acidic. In the presence of transition metals, it forms highly shock-sensitive acetylide salts [3].

The Mechanistic Danger: Metal Acetylide Formation

The most significant operational hazard when disposing of Methyl 2-ethynyl-5-methylbenzoate is cross-contamination with heavy metals. In drug discovery, this compound is frequently subjected to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira couplings.

Transition metals (specifically Cu+ , Ag+ , and Hg2+ ) drastically lower the pKa​ of the terminal alkyne (by up to 9.8 pH units) via π -complexation, leading to spontaneous deprotonation even in mildly basic or neutral aqueous conditions [4]. The resulting metal acetylides (e.g., Copper(I) acetylide) precipitate out of solution and become violently explosive when dry .

Core Rule: Never dispose of unquenched Methyl 2-ethynyl-5-methylbenzoate into a general aqueous waste carboy, and strictly isolate it from heavy metal waste streams.

Step-by-Step Disposal & Quenching Protocols

To ensure a self-validating safety loop, follow this procedural workflow. The protocol is divided into segregation, optional chemical quenching (for large scales or metal-contaminated mixtures), and final logistical disposal.

Protocol A: Waste Segregation & Compatibility Verification
  • PPE Verification: Don a flame-resistant lab coat, heavy-duty nitrile gloves, and a full-face shield. All manipulations must occur inside a certified chemical fume hood.

  • Stream Assessment: Determine the history of the waste. Did the reaction involve Copper, Silver, or Mercury?

    • If YES: Proceed immediately to Protocol B (Chemical Quenching).

    • If NO: Proceed to step 3.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass waste container specifically designated for "Non-Halogenated Organic Waste - Alkyne Containing". Do not use metal cans.

  • Venting: Equip the waste container with a pressure-relief vented cap to prevent pressure buildup from potential off-gassing or oligomerization.

Protocol B: Chemical Quenching (For Metal-Contaminated Waste)

If your waste stream contains both the terminal alkyne and heavy metals (e.g., post-click chemistry washings), the explosive acetylides must be destroyed before transit.

  • Acidification: Slowly add a dilute strong acid (e.g., 1M HNO3​ or 1M HCl ) to the waste mixture while stirring vigorously.

  • Mechanistic Action: The low pH protonates the acetylide, dissolving the precipitate and reverting the complex back to the free alkyne and soluble metal salts, completely neutralizing the explosive hazard [3].

  • Validation: Visually confirm that no white, off-white, or red precipitates remain in the solution.

  • Phase Separation: Separate the organic layer (containing the alkyne) from the acidic aqueous layer (containing the metal salts) and dispose of them in their respective, strictly segregated waste streams.

Protocol C: Final Logistical Disposal
  • Labeling: Label the container with the exact chemical name, GHS hazard pictograms (Acute Tox, Irritant), and the date of first drop.

  • Storage: Store the waste in a cool, dark, fireproof cabinet. Terminal alkynes are susceptible to oxidative degradation and polymerization; minimizing heat and light prevents the formation of unstable peroxides or pressure-generating oligomers.

  • Manifesting: Contract an EPA-approved (or local equivalent) hazardous waste management facility. The mandated final destruction method for this compound is High-Temperature Incineration equipped with a wet scrubber to capture any volatile organic emissions.

Operational Workflow Visualization

The following logic tree dictates the operational decision-making process for disposing of Methyl 2-ethynyl-5-methylbenzoate on the bench.

G N1 Waste Generation: Methyl 2-ethynyl-5-methylbenzoate N2 Assess Waste Stream: Are Heavy Metals (Cu, Ag, Hg) Present? N1->N2 N3 CRITICAL HAZARD: Explosive Metal Acetylides N2->N3 Yes (e.g., CuAAC click chemistry waste) N5 Segregate into Dedicated Non-Halogenated Organic Waste N2->N5 No (Pure compound/Standard solvents) N4 Quench via Acidic Cleavage (e.g., 1M HNO3) N3->N4 N4->N5 N6 EPA-Approved Facility: High-Temperature Incineration N5->N6

Workflow for the safe segregation and disposal of terminal alkyne chemical waste.

Emergency Spill Response Plan

In the event of an accidental release of Methyl 2-ethynyl-5-methylbenzoate:

  • Evacuate & Isolate: Immediately clear personnel from the immediate area. Eliminate all ignition sources, as the organic solvent vehicle is likely highly flammable.

  • Containment: Do not use combustible materials (like paper towels) for a large spill. Use an inert, non-sparking absorbent material (e.g., vermiculite, dry sand, or proprietary spill control pads).

  • Collection: Using non-sparking tools (e.g., plastic or brass scoops), collect the saturated absorbent and place it into a heavy-duty, sealable polyethylene bag or bucket.

  • Surface Decontamination: Wash the spill area with a mild detergent and water, collecting the washings into the aqueous organic waste stream. Do not allow the chemical to enter municipal drains due to its acute aquatic toxicity profile.

References

  • Process for disposing biocide-containing cooling water (Alkyne Toxicity & Deactivation) . US Patent US6849664B2. Available at: 1

  • Methyl 2-ethynyl-5-methylbenzoate — Chemical Substance Information & GHS Data . NextSDS Substance Database. Available at:2

  • Common Pitfalls in the Handling of Terminal Alkynes (Explosive Metal Acetylides) . BenchChem Technical Guides. Available at: 3

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences (Alkyne pKa and Metal Complexation) . National Institutes of Health (NIH) / PMC. Available at: 4

Sources

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